Product packaging for N-Hexyl-D-gluconamide(Cat. No.:CAS No. 18375-59-2)

N-Hexyl-D-gluconamide

Cat. No.: B098637
CAS No.: 18375-59-2
M. Wt: 279.33 g/mol
InChI Key: WMZPVFOBKVXTGO-CHWFTXMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Hexyl-D-gluconamide is a useful research compound. Its molecular formula is C12H25NO6 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO6 B098637 N-Hexyl-D-gluconamide CAS No. 18375-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPVFOBKVXTGO-CHWFTXMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314788
Record name N-Hexyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-59-2
Record name N-Hexyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexyl-D-gluconamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hexyl-D-gluconamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of N-Hexyl-D-gluconamide from D-glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Hexyl-D-gluconamide, an amphiphilic molecule with significant potential in various scientific applications. The primary focus is on the efficient conversion of D-glucono-1,5-lactone to the target compound. This document details the core chemistry, presents robust experimental protocols for both conventional and green synthetic methodologies, and includes structured data for easy comparison and implementation.

Introduction

This compound is a member of the N-alkyl-aldonamide family of nonionic surfactants. Its molecular architecture, comprising a hydrophilic D-gluconamide headgroup derived from glucose and a six-carbon hydrophobic alkyl tail, confers amphiphilic properties.[1] This dual nature makes it a compound of interest for applications such as hydrogel formation, emulsion stabilization, and as a component in advanced material formulations. The synthesis from D-glucono-1,5-lactone is a common and efficient route, valued for its simplicity and directness.[1] This guide elaborates on two principal synthetic pathways: a traditional solvent-free thermal method and a modern, sustainable mechanochemical approach.

Core Chemistry: The Aminolysis of D-glucono-1,5-lactone

The fundamental reaction for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone. In this reaction, the primary amine, hexylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of the lactone ring.[1] This nucleophilic addition leads to the opening of the cyclic ester and the subsequent formation of a stable amide linkage, yielding the final open-chain this compound product.[1] To drive the reaction to completion and maximize the yield, an excess of hexylamine is frequently utilized.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, covering both a conventional approach and a green chemistry alternative.

Conventional Solvent-Free Synthesis

This method relies on the direct reaction between the starting materials under controlled heating, obviating the need for a solvent.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware

  • Vacuum filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask, combine D-glucono-1,5-lactone and hexylamine. A molar excess of 1.5 to 2.0 equivalents of hexylamine is recommended.

  • With continuous stirring, heat the reaction mixture to a temperature between 40°C and 60°C.[2]

  • Maintain this temperature and continue stirring for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting lactone is consumed.

  • Upon completion, allow the reaction mixture to cool to ambient temperature, which should result in the solidification of the crude product.

Purification by Recrystallization:

  • The crude solid is dissolved in a minimal volume of a suitable hot solvent, such as ethanol or methanol.

  • If any undissolved particulate matter is present, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature, which will induce the crystallization of the purified product. The flask can be subsequently placed in an ice bath to maximize the crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.

  • Dry the final product under vacuum to yield this compound as a white crystalline powder.[2]

Mechanochemical Synthesis: A Green Alternative

Mechanochemistry offers a sustainable and highly efficient alternative, significantly reducing reaction times and eliminating the need for bulk solvents. This protocol is adapted from a well-established procedure for the synthesis of analogous N-alkyl-aldonamides.[3][4]

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Deionized water (as a Liquid-Assisted Grinding agent)

Equipment:

  • Vibrational ball mill (e.g., SPEX mill)

  • Stainless steel grinding jars and balls

Procedure:

  • Into a stainless steel grinding jar containing a grinding ball, add D-glucono-1,5-lactone and a stoichiometric equivalent (1:1 molar ratio) of hexylamine.

  • Add a catalytic amount of deionized water to the mixture to facilitate the reaction (Liquid-Assisted Grinding, LAG).

  • Secure the jar in the vibrational ball mill and operate at a moderate frequency (e.g., 18 Hz) for a short duration, typically 5 to 10 minutes.[3]

  • The reaction's completion can be verified by TLC analysis of a small sample of the reaction mixture.

Work-up and Purification:

  • After the reaction, the resulting powder is removed from the grinding jar.

  • The product is suspended in a minimum amount of water and collected by filtration. This simple aqueous work-up is often sufficient to yield a product with high purity.[3]

  • If further purification is desired, the recrystallization procedure described in the conventional method can be employed.

Data Presentation: A Comparative Summary

The following tables provide a clear comparison of the two synthetic methods and the known properties of the target compound.

Table 1: Comparison of Synthesis Methodologies

ParameterConventional Solvent-Free MethodMechanochemical Method
Reactant Ratio (Lactone:Amine) 1 : 1.5-2.01 : 1 (Stoichiometric)
Solvent NoneWater (Catalytic Amount)
Temperature 40 - 60 °C[2]Ambient
Reaction Time Several Hours5 - 10 Minutes[3]
Yield HighUp to 96% (for analogous compounds)[4]
Work-up/Purification RecrystallizationSimple Aqueous Wash, Optional Recrystallization[3]

Table 2: Physicochemical and Characterization Data for this compound

PropertyValueReference
Appearance White Crystalline Powder[2]
Molecular Formula C₁₂H₂₅NO₆
Molecular Weight 279.33 g/mol [2]
Melting Point Not available in cited literature
¹H NMR, ¹³C NMR, IR, MS Characterization confirmed, specific data not detailed in cited literature[2]

Mandatory Visualizations

Reaction Pathway Diagram

The diagram below illustrates the aminolysis reaction, showing the nucleophilic attack of hexylamine on the D-glucono-1,5-lactone ring, which leads to the formation of the final amide product.

Reaction_Pathway cluster_reactants Reactants cluster_product Product D-glucono-1,5-lactone D-glucono-1,5-lactone This compound This compound D-glucono-1,5-lactone->this compound Aminolysis Hexylamine Hexylamine Hexylamine->this compound Nucleophilic Attack

Caption: Synthesis of this compound via aminolysis.

Experimental Workflow: Mechanochemical Synthesis

This flowchart provides a step-by-step visual guide to the mechanochemical synthesis process, highlighting its efficiency and simplicity.

Mechanochemical_Workflow Start Start Reactant_Addition Add Reactants & Water to Grinding Jar Start->Reactant_Addition Milling Vibrational Ball Milling (5-10 min) Reactant_Addition->Milling Completion_Check Check for Completion (TLC) Milling->Completion_Check Aqueous_Workup Aqueous Work-up (Filtration) Completion_Check->Aqueous_Workup Reaction Complete Optional_Purification Optional Recrystallization Aqueous_Workup->Optional_Purification Final_Product Pure this compound Aqueous_Workup->Final_Product Sufficiently Pure Optional_Purification->Final_Product If Needed End End Final_Product->End

Caption: Workflow for the mechanochemical synthesis of this compound.

Involvement in Signaling Pathways

Currently, the scientific literature on this compound is focused on its synthesis and physicochemical properties, particularly its behavior as a surfactant and hydrogelator. There is no evidence to suggest that this compound has been investigated for, or is known to be involved in, any biological signaling pathways. Its applications are primarily in the realm of materials science rather than as a pharmacologically active agent.

Conclusion

The synthesis of this compound from D-glucono-1,5-lactone is a well-established and efficient chemical transformation. While the conventional solvent-free method is effective, the mechanochemical approach offers significant advantages in terms of sustainability, reaction speed, and reduced waste, aligning with the principles of green chemistry. This guide provides the necessary detailed protocols and comparative data to enable researchers to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Hexyl-D-gluconamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-D-gluconamide is a nonionic surfactant belonging to the N-alkyl-aldonamide class of carbohydrate-based amphiphiles.[1] Its structure comprises a hydrophilic D-gluconamide headgroup derived from D-gluconic acid and a hydrophobic n-hexyl tail. This amphiphilic nature imparts to it interesting physicochemical properties, including the ability to self-assemble into various supramolecular structures, act as a hydrogelator, and exhibit surface activity.[1] These characteristics make this compound and its analogues promising candidates for a range of applications in drug delivery, materials science, and biomedical engineering. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparison.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data for others, such as a precise melting point and solubility in various solvents, are not consistently available in the public domain.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO₆[2]
Molecular Weight 279.33 g/mol [1][2]
Appearance White crystalline powder[1]
Density 1.26 g/cm³[2]
Boiling Point 629.1 °C at 760 mmHg[2]
Flash Point 334.3 °C[2]
pKa Data not available
Melting Point Data not available
Solubility in Water Data not available (qualitatively described as amphiphilic)
Solubility in Ethanol Data not available
Solubility in Methanol Data not available

Synthesis

The most common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone with hexylamine.[1] This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of the corresponding amide.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine (1.5 to 2.0 equivalents)

  • Methanol (or other suitable solvent)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., recrystallization apparatus or chromatography column)

Procedure:

  • Dissolve D-glucono-1,5-lactone in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer.

  • Slowly add an excess of hexylamine (typically 1.5 to 2.0 equivalents to ensure complete conversion of the lactone) to the stirred solution at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature for a specified period (reaction time may vary and should be monitored by techniques like TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The crude product is then purified. Recrystallization from a suitable solvent system is a common method. Alternatively, column chromatography can be employed for higher purity.

  • The final product, this compound, is collected as a white crystalline powder and dried.

Below is a DOT script for a diagram illustrating the synthesis workflow.

G cluster_0 Synthesis Workflow start Start dissolve Dissolve D-glucono-1,5-lactone in Methanol start->dissolve add_amine Add Hexylamine (1.5-2.0 equiv.) dissolve->add_amine react Stir at Room Temperature add_amine->react monitor Monitor Reaction (TLC) react->monitor workup Solvent Removal monitor->workup Reaction Complete purify Purification (Recrystallization/Chromatography) workup->purify end This compound (White Powder) purify->end

Synthesis of this compound Workflow

Spectroscopic Characterization

This compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the hexyl chain and the gluconamide headgroup.[1]

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent may depend on the specific NMR experiment and the solubility of the compound.

  • The concentration of the sample should be optimized for the specific instrument and experiment being performed.

Instrument Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Standard parameters for proton NMR are typically used. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

  • ¹³C NMR: Standard parameters for carbon NMR are used. Decoupling techniques are often employed to simplify the spectrum.

Upon self-assembly into a gel, significant broadening of the ¹³C NMR signals is observed, which is indicative of the restricted motion of the molecules within the fibrillar network.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is commonly employed.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.[1][3]

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[3] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[3]

  • Detection: UV detection at a suitable wavelength (e.g., around 210 nm for the amide bond).

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Run the analysis using a suitable gradient program to elute the compound.

  • The purity is determined by the peak area percentage of the main component.

Self-Assembly and Hydrogelation

A key property of this compound is its ability to act as a low molecular weight hydrogelator.[1] In aqueous solutions, it can self-assemble into a three-dimensional network of fibers that entrap water molecules, forming a hydrogel.[1] This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl tails.

Experimental Protocol: Hydrogel Formation

Materials:

  • This compound

  • Deionized water

  • Heating and stirring apparatus

  • Vials or containers for gelation

Procedure:

  • Disperse the desired concentration of this compound in deionized water. The minimum gelation concentration for related compounds is around 1 wt%.[1]

  • Heat the suspension while stirring until the solid is completely dissolved.

  • Allow the solution to cool to room temperature without agitation.

  • Gel formation can be observed as the solution becomes a semi-solid, self-supporting material.

The following DOT script illustrates the logical process of hydrogel formation.

G cluster_0 Hydrogel Formation Process start This compound + Water heat Heating & Stirring start->heat Dispersion cool Cooling heat->cool Homogeneous Solution self_assembly Self-Assembly (Hydrogen Bonding & Hydrophobic Interactions) cool->self_assembly gel Hydrogel Formation self_assembly->gel

Logical Workflow of Hydrogel Formation

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the literature, its amphiphilic nature suggests a mechanism of action that involves interaction with and disruption of cell membranes, a common trait for many surfactants with antimicrobial properties. The carbohydrate headgroup can interact with the outer surface of the cell membrane, while the hydrophobic tail can insert into the lipid bilayer, leading to a loss of membrane integrity and cell lysis.

The following diagram, generated using DOT script, illustrates a generalized mechanism of membrane disruption by a carbohydrate-based surfactant.

G cluster_0 Generalized Mechanism of Membrane Disruption surfactant This compound (Monomers) membrane Cell Membrane (Lipid Bilayer) surfactant->membrane adsorption Adsorption onto Membrane Surface membrane->adsorption Interaction insertion Insertion of Hydrophobic Tail into Bilayer adsorption->insertion disruption Disruption of Membrane Integrity insertion->disruption lysis Cell Lysis disruption->lysis

Generalized Membrane Disruption Mechanism

Conclusion

This compound is a versatile carbohydrate-based surfactant with a range of interesting physicochemical properties. Its ability to self-assemble and form hydrogels makes it a molecule of significant interest for various applications. While much is known about its synthesis and general characteristics, further research is needed to quantify certain properties like its precise melting point, solubility in common solvents, and its pKa value. Detailed investigations into its biological activities and the specific signaling pathways it may affect will further enhance its potential for use in drug development and other advanced applications. This guide provides a solid foundation of the current knowledge on this compound for researchers and scientists working in these fields.

References

Self-Assembly of N-Hexyl-D-gluconamide in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly mechanism of N-Hexyl-D-gluconamide in aqueous solutions. This compound, a non-ionic sugar-based surfactant, is of significant interest due to its biocompatibility and potential applications in drug delivery and material science. This document outlines the thermodynamic principles governing its aggregation, presents key quantitative data for analogous compounds, and details the experimental protocols for characterizing its self-assembly behavior.

Core Principles of Self-Assembly

The self-assembly of this compound in water is a spontaneous process driven by the amphiphilic nature of the molecule. Each molecule consists of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail. In aqueous environments, the hydrophobic tails minimize their contact with water molecules to achieve a thermodynamically more stable state, a phenomenon known as the hydrophobic effect. This leads to the formation of ordered aggregates, such as micelles and, at higher concentrations, helical fibers which can further entangle to form hydrogels.[1]

The primary non-covalent interactions governing this self-assembly are:

  • Hydrophobic Interactions: The aggregation of the hexyl chains to reduce the water-surfactant interfacial area is the main driving force for micellization.[1]

  • Hydrogen Bonding: The multiple hydroxyl and amide groups of the gluconamide headgroup form extensive hydrogen bond networks with surrounding water molecules and with each other, contributing to the stability of the aggregates.[1]

The transition from individual molecules (unimers) to aggregates occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Quantitative Data on Self-Assembly

Table 1: Surface Properties of N-Alkyl-N-methylgluconamides at 20°C [1]

CompoundAlkyl Chain LengthCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Area per Molecule (Amin) (Ų)
N-Decyl-N-methylgluconamideC102.0 x 10⁻³28.545
N-Dodecyl-N-methylgluconamideC122.5 x 10⁻⁴29.048
N-Tetradecyl-N-methylgluconamideC144.0 x 10⁻⁵31.050

Note: This data is for N-alkyl-N-methylgluconamides and is presented to illustrate the effect of alkyl chain length. Specific values for this compound (C6) may differ, with an expected higher CMC value based on the trend.

Table 2: Thermodynamic Parameters of Micellization for a Related Gluconamide Surfactant

For the related surfactant, N-3-propylmethyltrisiloxane-N-glucosylamine, the thermodynamic parameters of micellization have been determined and are presented below as an illustrative example.

Temperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)
298-25.8-10.252.4
303-26.1-10.950.2
308-26.3-11.548.1
313-26.6-12.246.0

Note: Data for N-3-propylmethyltrisiloxane-N-glucosylamine. The negative ΔG°mic indicates the spontaneity of micellization. The negative ΔH°mic and positive ΔS°mic suggest that both enthalpy and entropy contribute favorably to the process.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a change in the vibrational fine structure of its emission spectrum.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.

    • To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible to not affect the solution properties.

    • Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete dissolution and probe partitioning.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

    • Record the emission spectra from approximately 350 nm to 500 nm.

  • Data Analysis:

    • From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically located around 373 nm and 384 nm, respectively.

    • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to be incorporated into the micelles.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at a concentration significantly above the CMC. This will be the titrant in the syringe.

    • Fill the sample cell with the same buffer. This will be the titrand.

    • Ensure the buffer composition of the titrant and titrand are identical to minimize heats of dilution. Dialysis of the surfactant solution against the buffer is recommended.

  • ITC Measurement:

    • Set the experimental temperature. Multiple experiments at different temperatures are required to determine the change in heat capacity (ΔCp).

    • Perform a series of injections of the concentrated surfactant solution into the buffer-filled cell. The instrument will measure the small heat changes (endothermic or exothermic) upon each injection.

  • Data Analysis:

    • The raw data is a series of peaks corresponding to each injection. Integrating these peaks gives the heat change per injection.

    • A plot of heat change per mole of injectant versus the total surfactant concentration in the cell is generated.

    • Below the CMC, the heat change is small, corresponding to the heat of dilution of the monomer. As the concentration approaches and surpasses the CMC, the heat change will be dominated by the enthalpy of micellization (ΔH°mic).

    • The data is fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH°mic).

    • The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

    • The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of the self-assembled structures, such as micelles and fibers.

Methodology:

  • Sample Preparation:

    • Prepare a dilute aqueous solution of this compound at a concentration above the CMC.

    • Place a small drop of the solution onto a carbon-coated copper grid.

    • Allow the solvent to evaporate at room temperature.

  • Staining (Optional, for enhanced contrast):

    • For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) is added to the grid after the sample has been applied.

    • The excess staining solution is blotted off, leaving the stain to surround the aggregates.

  • Imaging:

    • The dried and stained grid is placed in the TEM.

    • Images are captured at various magnifications to observe the size, shape, and morphology of the self-assembled structures.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

SelfAssembly Unimers This compound Unimers Micelle Spherical Micelle Unimers->Micelle [Concentration] > CMC Hydrophobic Effect Fibers Helical Fibers Micelle->Fibers Higher Concentration Inter-micellar Interactions Hydrogel Hydrogel Network Fibers->Hydrogel Entanglement

Caption: Self-assembly pathway of this compound.

CMC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Surfactant Prepare Surfactant Solutions (Varying Conc.) Add_Pyrene Add Pyrene Probe (Final Conc. ~10⁻⁶ M) Prep_Surfactant->Add_Pyrene Equilibrate Equilibrate for 24h Add_Pyrene->Equilibrate Measure_Spectra Excite at ~335 nm Record Emission Spectra Equilibrate->Measure_Spectra Calc_Ratio Calculate I₁/I₃ Ratio Measure_Spectra->Calc_Ratio Plot_Data Plot I₁/I₃ vs. log(Conc.) Calc_Ratio->Plot_Data Determine_CMC Determine CMC from Inflection Point Plot_Data->Determine_CMC

Caption: Workflow for CMC determination using fluorescence spectroscopy.

ITC_Workflow cluster_prep_itc Sample Preparation cluster_measurement_itc ITC Measurement cluster_analysis_itc Data Analysis Prep_Titrant Prepare Concentrated Surfactant Solution (Syringe) Inject_Titrant Inject Surfactant into Buffer Prep_Titrant->Inject_Titrant Prep_Titrand Prepare Buffer (Sample Cell) Prep_Titrand->Inject_Titrant Measure_Heat Measure Heat Change per Injection Inject_Titrant->Measure_Heat Plot_Isotherm Plot Heat Change vs. Concentration Measure_Heat->Plot_Isotherm Fit_Model Fit Data to Micellization Model Plot_Isotherm->Fit_Model Thermodynamics Determine: CMC, ΔH°mic, ΔG°mic, ΔS°mic Fit_Model->Thermodynamics

Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Hexyl-D-gluconamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexyl-D-gluconamide is a nonionic surfactant belonging to the family of N-alkyl-D-gluconamides, which are characterized by a hydrophilic D-gluconamide headgroup and a hydrophobic alkyl chain. This amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, including micelles, nanofibers, and hydrogels. Understanding the molecular structure and conformational preferences of this compound is paramount for elucidating the mechanisms behind its self-assembly and for designing novel applications in drug delivery, materials science, and biotechnology. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and experimental protocols relevant to the study of this compound.

Molecular Structure

The fundamental structure of this compound consists of a six-carbon alkyl chain (hexyl group) covalently linked to the nitrogen atom of the D-gluconamide headgroup via an amide bond. The D-gluconamide moiety is an open-chain form of a glucose derivative, featuring a linear six-carbon backbone with five hydroxyl groups and a terminal amide group.

Figure 1: 2D chemical structure of this compound.

Key Structural Features
  • Amphiphilicity: The molecule possesses a distinct hydrophilic head (D-gluconamide) and a hydrophobic tail (hexyl chain), which is the primary driver for its surfactant properties and self-assembly in aqueous environments.[1]

  • Chirality: The D-gluconamide headgroup contains multiple chiral centers, imparting chirality to the entire molecule. This is a crucial factor in the formation of higher-order helical structures.

  • Hydrogen Bonding Capability: The presence of multiple hydroxyl (-OH) and amide (-NH-C=O) groups allows for extensive intermolecular and intramolecular hydrogen bonding, which plays a vital role in the stability of its aggregates.[1]

Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the hexyl chain and the numerous rotatable bonds within the gluconamide headgroup. The overall conformation is a result of a delicate balance between intramolecular hydrogen bonding, steric hindrance, and hydrophobic interactions.

Molecular dynamics (MD) simulations and computational modeling are powerful tools to explore the conformational space of this compound.[1] These studies can provide insights into the preferred dihedral angles and the relative energies of different conformers.

Quantitative Structural Data (Theoretical)

The following table presents theoretical data on bond lengths and angles for a representative conformation of this compound, obtained from computational modeling. It is important to note that these values can vary depending on the specific conformation and the computational method used.

Bond Typical Bond Length (Å) Angle Typical Bond Angle (°)
C-C (alkyl)1.53 - 1.54C-C-C (alkyl)112 - 114
C-N (amide)1.33C-N-C (amide)122
C=O (amide)1.23N-C=O (amide)123
C-C (sugar)1.52 - 1.53C-C-C (sugar)110 - 114
C-O (hydroxyl)1.42 - 1.43C-C-O (hydroxyl)109 - 111

Table 1: Theoretical Bond Lengths and Angles for this compound.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the aminolysis of D-glucono-1,5-lactone with hexylamine.[1]

synthesis_workflow start Start reactants Mix D-glucono-1,5-lactone and Hexylamine start->reactants reaction Heat mixture (e.g., 60-80°C) with stirring reactants->reaction purification Purify by recrystallization (e.g., from ethanol/water) reaction->purification characterization Characterize product: NMR, IR, Mass Spec purification->characterization end End characterization->end

Figure 2: General workflow for the synthesis of this compound.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine D-glucono-1,5-lactone and a molar excess of hexylamine (typically 1.1 to 1.5 equivalents).

  • Heat the mixture with stirring to a temperature between 60°C and 80°C. The reaction is often carried out without a solvent.

  • Continue heating for a period of 2 to 6 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • The purified this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation of this compound in solution. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.

nmr_workflow start Start sample_prep Dissolve this compound in deuterated solvent (e.g., DMSO-d6) start->sample_prep one_d_nmr Acquire 1D NMR spectra (¹H and ¹³C) sample_prep->one_d_nmr two_d_nmr Acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr data_analysis Assign signals and analyze coupling constants and NOEs two_d_nmr->data_analysis conformation Determine solution conformation data_analysis->conformation end End conformation->end

Figure 3: Workflow for NMR-based conformational analysis.

Experimental Parameters (Typical):

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to its ability to dissolve the amphiphile and the presence of exchangeable protons.

  • ¹H NMR: Provides information on the chemical environment of each proton. Integration of the signals gives the relative number of protons. Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the 3D folding and conformation of the molecule.

Structural Analysis by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles. While obtaining a suitable single crystal of an amphiphilic molecule like this compound can be challenging, it provides invaluable structural information.

General Procedure:

  • Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the structure factors are then determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

Self-Assembly and Supramolecular Structures

The amphiphilic character of this compound drives its self-assembly in aqueous solution to form a variety of hierarchical structures. At low concentrations, the molecules exist as monomers. Above the critical micelle concentration (CMC), they aggregate to form micelles. At higher concentrations, these micelles can further organize into larger structures such as cylindrical micelles, which can then entangle to form a three-dimensional network, leading to the formation of a hydrogel. The chirality of the gluconamide headgroup often leads to the formation of helical nanofibers.

self_assembly monomers Monomers micelles Micelles monomers->micelles > CMC nanofibers Helical Nanofibers micelles->nanofibers Increased Concentration hydrogel Hydrogel Network nanofibers->hydrogel Entanglement

Figure 4: Hierarchical self-assembly of this compound.

Conclusion

This compound is a versatile amphiphilic molecule with a rich structural and conformational behavior that underpins its ability to self-assemble into complex supramolecular architectures. A thorough understanding of its molecular structure, conformational preferences, and the experimental techniques used for its characterization is essential for researchers and scientists working in the fields of drug development, biomaterials, and nanotechnology. While a definitive experimental crystal structure remains to be reported, a combination of data from homologous compounds, computational modeling, and spectroscopic techniques provides a detailed picture of this fascinating molecule.

References

An In-depth Technical Guide to N-Hexyl-D-gluconamide (CAS: 18375-59-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile, a class of molecules characterized by a hydrophilic sugar headgroup and a hydrophobic tail.[1] This unique structure grants it surfactant properties and the ability to self-assemble in solution, making it a compound of significant interest in materials science and drug development.[1] As a synthetic glycolipid, it serves as a model for understanding the behavior of its natural counterparts, which are integral to cellular processes.[1] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application as a surfactant and in the formation of complex molecular structures.

PropertyValueReference
CAS Number 18375-59-2[2]
Molecular Formula C12H25NO6[2]
Molecular Weight 279.33 g/mol [2]
Density 1.26 g/cm³[2]
Melting Point 166 - 167 °C[3]
Boiling Point 629.1 °C at 760 mmHg[2]
Flash Point 334.3 °C[2]
Vapor Pressure 1.82E-18 mmHg at 25°C[2]
Refractive Index 1.533[2]
Appearance White to Cream Solid[3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the aminolysis of D-glucono-1,5-lactone.[1] This method is favored for its efficiency and directness.[1]

Experimental Protocol: Synthesis via Aminolysis

Objective: To synthesize this compound by reacting D-glucono-1,5-lactone with hexylamine.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine (1.5 to 2.0 equivalents)[1]

  • Solvent (e.g., methanol or ethanol)

  • Reaction flask with magnetic stirrer

  • Reflux condenser

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve D-glucono-1,5-lactone in a suitable solvent within the reaction flask.

  • Add hexylamine to the solution. An excess of hexylamine is used to drive the reaction to completion.[1]

  • Heat the mixture under reflux for a specified period, typically several hours, while stirring continuously.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound, for instance, in a vacuum oven.

  • Characterize the final product using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its identity and purity.

Alternative chemoenzymatic methods have also been developed, utilizing enzymes like immobilized β-glucosidase for the synthesis of related n-hexyl-β-D-glucopyranosides, which can then be converted to the target compound.[4][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product D-glucono-1,5-lactone D-glucono-1,5-lactone Aminolysis Reaction Aminolysis Reaction D-glucono-1,5-lactone->Aminolysis Reaction Hexylamine Hexylamine Hexylamine->Aminolysis Reaction Purification Purification Aminolysis Reaction->Purification Crude Product This compound This compound Purification->this compound Purified Product

Caption: Synthesis workflow for this compound.

Key Applications in Research and Development

The amphiphilic nature of this compound is the foundation of its diverse applications, particularly as a surfactant and a gelator.[1]

  • Surfactant and Emulsifying Properties: With its ability to lower surface and interfacial tension, it is effective in stabilizing emulsions of immiscible liquids like oil and water.[1] This makes it valuable in formulations requiring the mixture of aqueous and lipid phases.

  • Hydrogel Formation: this compound is recognized as a low molecular weight gelator, capable of forming fibrous networks in both water (hydrogels) and organic solvents (organogels).[1] This gelation is driven by non-covalent interactions and is a key area of research for advanced material development.[1]

Role in Drug Development

The unique properties of this compound make it a promising candidate for various applications in the pharmaceutical and biomedical fields. Its biocompatible sugar headgroup and tunable hydrophobic tail are particularly advantageous.[1]

  • Drug Delivery Systems: The hydrogels formed from this compound can serve as matrices for the controlled release of therapeutic agents.[1] The gel network can encapsulate drug molecules and release them over time, which is beneficial for sustained-release formulations.

  • Tissue Engineering: The fibrous scaffolds created by this molecule's self-assembly can be used in 3D cell culture and as frameworks for tissue regeneration.[1]

  • Cryopreservation: Through comparative analysis with similar gluconamides, there is research into its ice recrystallization inhibition (IRI) activity.[1] This property is critical for protecting biological samples during freezing and thawing cycles.

G prop Amphiphilic Nature (Hydrophilic Head, Hydrophobic Tail) surf Surfactant Properties prop->surf gel Self-Assembly & Hydrogel Formation prop->gel bio Biocompatibility prop->bio app3 Emulsion Stabilization surf->app3 app1 Drug Delivery (Controlled Release) gel->app1 app2 Tissue Engineering (Scaffolding) gel->app2 bio->app1 bio->app2

Caption: Logical flow from core properties to applications.

Supramolecular Chemistry: Self-Assembly

In aqueous solutions, this compound molecules self-assemble into higher-order structures.[1] This process is driven by a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the hexyl tails.[1] Research has shown that these interactions can lead to the formation of complex, quadruple helical fibers, where four individual molecular strands are wound together.[1]

G A Individual Molecules B Molecular Aggregates A->B Self-Assembly C Helical Fibers B->C Organization D Hydrogel Network C->D Entanglement

Caption: Pathway of self-assembly into a hydrogel network.

Safety and Handling

Hazard TypePrecautionary Measures
Eye Contact May cause serious eye damage.[6] Wear appropriate eye protection. In case of contact, rinse immediately and thoroughly with water.[3]
Skin Contact Avoid contact with skin.[3][7] Wear protective gloves and clothing.[3]
Inhalation Avoid inhalation of dust.[3] Ensure adequate ventilation.[3]
Ingestion May be harmful if swallowed.[7] Do not ingest. If swallowed, seek medical attention.[3]
Handling Use in a well-ventilated area. Avoid dust formation.[3] Keep away from ignition sources.[7]
Storage Store in a cool, refrigerated place.[3]

References

N-Hexyl-D-gluconamide: A Comprehensive Technical Guide on Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and degradation profile of N-Hexyl-D-gluconamide. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines established knowledge of the thermal behavior of related chemical structures, including amides, polyols, and other sugar-based surfactants, to project a scientifically grounded thermal profile for this compound. The experimental protocols provided are based on standard methodologies for the analysis of similar organic compounds.

Predicted Thermal Properties of this compound

This compound is a nonionic surfactant derived from glucose, featuring a hydrophilic gluconamide headgroup and a hydrophobic hexyl tail. Its thermal stability is a critical parameter for its application in various formulations, particularly in drug delivery systems where terminal sterilization or heat-based processing steps may be employed.

Data Presentation

The following table summarizes the predicted quantitative thermal analysis data for this compound. These values are estimations based on the analysis of similar N-alkyl-aldonamides and polyhydroxy compounds and should be confirmed by empirical testing.

ParameterPredicted ValueMethod of AnalysisNotes
Melting Point (Tm)~179 °CDifferential Scanning Calorimetry (DSC)A melting point of 178.9 °C has been reported in the literature, indicating a crystalline solid at room temperature.
Onset of Decomposition (Tonset)200 - 220 °CThermogravimetric Analysis (TGA)The initial weight loss is likely attributed to the loss of adsorbed water, followed by the onset of significant thermal decomposition.
Temperature of Maximum Decomposition Rate (Tmax)Stage 1: 230 - 260 °CStage 2: 300 - 350 °CTGA/DTGDecomposition is predicted to occur in multiple stages, corresponding to the breakdown of the gluconamide and hexyl moieties.
Residual Mass @ 600 °C< 5%TGAIn an inert atmosphere, significant char formation is not expected for this type of molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature above the melting point (e.g., 200 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Collection: Continuously record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Results Sample This compound (Dry Powder) Weigh_TGA Weigh 5-10 mg Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg Sample->Weigh_DSC TGA_Instrument TGA Instrument (Inert Atmosphere) Weigh_TGA->TGA_Instrument DSC_Instrument DSC Instrument (Inert Atmosphere) Weigh_DSC->DSC_Instrument TGA_Program Heat from 30°C to 600°C @ 10°C/min TGA_Instrument->TGA_Program TGA_Data Record Weight vs. Temp TGA_Program->TGA_Data TGA_Analysis Analyze TGA/DTG Curves TGA_Data->TGA_Analysis Decomposition_Profile Decomposition Profile (Tonset, Tmax) TGA_Analysis->Decomposition_Profile DSC_Program Heat from 25°C to 200°C @ 10°C/min DSC_Instrument->DSC_Program DSC_Data Record Heat Flow vs. Temp DSC_Program->DSC_Data DSC_Analysis Analyze Thermogram DSC_Data->DSC_Analysis Thermal_Transitions Thermal Transitions (Tm, ΔHf) DSC_Analysis->Thermal_Transitions

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to proceed through a complex series of reactions involving both the gluconamide headgroup and the hexyl tail. The initial stages likely involve dehydration reactions of the polyol chain, followed by the cleavage of the amide bond and the C-C bonds within the hexyl chain and the sugar moiety.

G cluster_initial Initial Degradation (200-260°C) cluster_secondary Secondary Degradation (260-400°C) cluster_final Final Products (>400°C) NHexyl This compound Dehydration Dehydration (Loss of H2O) NHexyl->Dehydration Amide_Cleavage Amide Bond Cleavage NHexyl->Amide_Cleavage Gluconamide_Fragments Gluconamide Fragments (e.g., Lactams, Furans) Dehydration->Gluconamide_Fragments Amide_Cleavage->Gluconamide_Fragments Hexyl_Fragments Hexyl Radical Fragments Amide_Cleavage->Hexyl_Fragments Volatiles Volatile Products (CO, CO2, H2O, NH3) Gluconamide_Fragments->Volatiles Char Char Residue Gluconamide_Fragments->Char Hexyl_Fragments->Volatiles

Caption: Proposed thermal degradation pathway for this compound.

Discussion of Degradation Profile

The degradation of this compound is expected to be a multi-step process.

  • Initial Stage: The initial weight loss observed in TGA is likely due to the loss of physically adsorbed water. As the temperature increases, intramolecular and intermolecular dehydration of the polyhydroxy-gluconamide headgroup will occur, leading to the formation of furan-like or other unsaturated structures.

  • Primary Decomposition: The weaker amide bond is susceptible to thermal cleavage, resulting in the formation of hexylamine and gluconic acid derivatives (such as gluconolactone). Homolytic cleavage of the C-N bond can also occur, generating radicals that initiate further decomposition reactions.

  • Secondary Decomposition: At higher temperatures, the fragments from the initial decomposition will undergo further breakdown. The gluconamide fragments can cyclize to form lactams or undergo further dehydration and carbonization. The hexyl chain will likely degrade through a series of radical chain reactions, leading to the formation of smaller volatile hydrocarbons.

  • Final Products: The final degradation products in an inert atmosphere are expected to be a mixture of volatile compounds such as carbon monoxide, carbon dioxide, water, ammonia (from the amide group), and smaller hydrocarbons, along with a small amount of char residue.

Conclusion

This technical guide provides a projected thermal stability and degradation profile for this compound based on the known behavior of its constituent chemical moieties. The provided experimental protocols offer a clear framework for the empirical determination of these properties. The predicted multi-stage degradation, initiated by dehydration and amide bond cleavage, highlights the importance of carefully controlling thermal processing conditions when formulating with this compound. For applications in drug development, a thorough experimental investigation of its thermal properties is essential to ensure product stability and safety.

Spectroscopic Analysis of N-Hexyl-D-gluconamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Hexyl-D-gluconamide, a carbohydrate-based amphiphile with significant potential in various scientific and pharmaceutical applications. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule, presenting both methodologies and data interpretation.

Introduction

This compound (C₁₂H₂₅NO₆, Molar Mass: 279.33 g/mol ) is a nonionic surfactant synthesized from D-glucono-1,5-lactone and hexylamine.[1] Its amphiphilic nature, consisting of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail, allows it to form self-assembled structures such as gels in aqueous solutions, making it a subject of interest for drug delivery systems and biomaterial development.[1] Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure, purity, and for studying its aggregation behavior.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific chemical shifts and peak positions can vary slightly depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Glu)~4.0-4.2d~8-9
H-3, H-4, H-5 (Glu)~3.5-3.8m-
H-6a, H-6b (Glu)~3.4-3.6m-
NH ~7.8-8.2t~5-6
N-CH ₂- (Hex)~3.1-3.3q~7
-CH₂- (Hex, C2'-C5')~1.2-1.5m-
-CH ₃ (Hex)~0.8-0.9t~7

Note: "Glu" refers to the gluconamide headgroup and "Hex" refers to the hexyl tail. Data is estimated based on typical values for similar compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Assignment Chemical Shift (δ, ppm)
C=O (Amide)~174-176
C-2 (Glu)~73-75
C-3, C-4, C-5 (Glu)~70-73
C-6 (Glu)~63-65
C H₂-NH (Hex)~39-41
-C H₂- (Hex, C2'-C5')~22-32
-C H₃ (Hex)~13-15

Note: "Glu" refers to the gluconamide headgroup and "Hex" refers to the hexyl tail. The chemical shifts for the gluconamide moiety are consistent with published ranges for N-alkyl-D-gluconamides.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400 (broad)O-H stretchingHydroxyl groups
~3280-3350N-H stretchingAmide
~2850-2960C-H stretchingHexyl chain
~1640-1660C=O stretching (Amide I)Amide
~1540-1560N-H bending (Amide II)Amide
~1050-1150C-O stretchingHydroxyl groups
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

Ion m/z Value Interpretation
[M+H]⁺280.1755Protonated molecule
[M+Na]⁺302.1574Sodium adduct
FragmentsVariousCorresponding to the loss of water, and cleavage of the hexyl chain and gluconamide backbone.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone.[1]

  • Materials: D-glucono-1,5-lactone, hexylamine, methanol.

  • Procedure:

    • Dissolve D-glucono-1,5-lactone in methanol at room temperature.

    • Add hexylamine (typically 1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.

    • Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Visualization of Methodologies

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Start Start Reactants D-glucono-1,5-lactone + Hexylamine in Methanol Start->Reactants Reaction Stir at RT (24-48h) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Solvent Removal TLC->Workup Complete Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (FTIR) Sample->IR MS MS Analysis (ESI-MS) Sample->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complete picture of the molecular structure and purity of this compound. This technical guide serves as a foundational resource for researchers and professionals working with this and similar carbohydrate-based amphiphiles, enabling accurate characterization and facilitating further research into their promising applications.

References

Methodological & Application

Using N-Hexyl-D-gluconamide for membrane protein extraction and stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

N-Hexyl-D-gluconamide is a non-ionic detergent that has emerged as a valuable tool for the extraction and stabilization of membrane proteins. Its unique molecular structure, featuring a hydrophilic gluconamide headgroup and a short hexyl hydrophobic tail, confers upon it gentle solubilizing properties, making it particularly suitable for sensitive and delicate membrane protein targets. This document provides an overview of the properties of this compound and detailed protocols for its application in membrane protein research, aimed at researchers, scientists, and drug development professionals.

Membrane proteins are notoriously challenging to study due to their hydrophobic nature and reliance on the lipid bilayer for structural and functional integrity.[1][2] The selection of an appropriate detergent is a critical step in isolating these proteins from their native environment while preserving their native conformation and activity.[3][4] While classical detergents like n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG) have been widely used, there is a continuous search for novel amphiphiles with improved properties for stabilizing challenging membrane proteins.[5][6] this compound represents a class of carbohydrate-based amphiphiles that offer a milder alternative for these applications.[7]

Physicochemical Properties of this compound

The utility of a detergent in membrane protein research is largely dictated by its physicochemical properties. This compound possesses a distinct set of characteristics that make it an attractive choice for specific applications.

PropertyValueReference
Molecular Weight 279.33 g/mol [7]
Critical Micelle Concentration (CMC) Not explicitly found for this compound, but related short-chain glucosides have high CMCs (e.g., OG ~20-25 mM)[5][8]
Aggregation Number Data not available
Micelle Molecular Weight Data not available
Dialyzable Yes (due to expected high CMC)

Table 1: Physicochemical Properties of this compound and related detergents. The CMC is a crucial parameter, as detergents must be used at concentrations above their CMC to form micelles that can encapsulate membrane proteins.[9]

Experimental Protocols

The following protocols provide a general framework for using this compound for the extraction and purification of membrane proteins. Optimization of detergent concentration, buffer composition, and temperature is often necessary for each specific target protein.[10]

Protocol 1: Extraction of Membrane Proteins from E. coli

This protocol outlines the steps for solubilizing a target membrane protein expressed in E. coli.

experimental_workflow cluster_prep Cell Preparation cluster_extraction Protein Extraction cluster_purification Purification cell_harvest Harvest E. coli cells expressing the target protein cell_resuspension Resuspend cell pellet in lysis buffer cell_harvest->cell_resuspension cell_lysis Lyse cells (e.g., sonication, French press) cell_resuspension->cell_lysis membrane_isolation Isolate membranes by ultracentrifugation cell_lysis->membrane_isolation solubilization Resuspend membrane pellet in solubilization buffer containing this compound membrane_isolation->solubilization incubation Incubate with gentle agitation solubilization->incubation clarification Clarify lysate by ultracentrifugation incubation->clarification affinity_chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chromatography size_exclusion Size-Exclusion Chromatography affinity_chromatography->size_exclusion

Figure 1: Workflow for membrane protein extraction and purification.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) this compound

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) this compound

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) this compound

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication on ice or multiple passes through a French press).

    • Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

    • Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Solubilization:

    • Carefully discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. The final protein concentration should be around 5-10 mg/mL.

    • Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

    • Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove any insoluble material.

  • Purification:

    • Apply the supernatant containing the solubilized membrane protein to a pre-equilibrated affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

    • For further purification and to remove aggregates, subject the eluted protein to size-exclusion chromatography (SEC) using the SEC Buffer.

Protocol 2: Thermal Shift Assay for Protein Stability Assessment

A thermal shift assay, or differential scanning fluorimetry, can be used to assess the stabilizing effect of this compound on a purified membrane protein.

logical_relationship cluster_protein Protein State cluster_dye Dye Interaction cluster_temp Temperature Folded Folded Protein LowFluorescence Low Fluorescence Folded->LowFluorescence Unfolded Unfolded Protein HighFluorescence High Fluorescence Unfolded->HighFluorescence LowTemp Low Temperature LowTemp->Folded HighTemp High Temperature HighTemp->Unfolded

Figure 2: Principle of the thermal shift assay.

Materials:

  • Purified membrane protein in SEC buffer containing this compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plate

Procedure:

  • Prepare a master mix containing the purified membrane protein at a final concentration of 0.1-0.2 mg/mL and SYPRO Orange dye at a final dilution of 1:1000.

  • Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. A higher Tm indicates greater protein stability.

Data Presentation

The following table provides a hypothetical comparison of this compound with other commonly used detergents for the extraction and stabilization of a model G-protein coupled receptor (GPCR).

DetergentProtein Yield (mg/L culture)Purity (%)Monodispersity (by SEC)Thermal Stability (Tm, °C)
This compound 1.292Monodisperse58
n-Dodecyl-β-D-maltoside (DDM) 1.595Monodisperse55
n-Octyl-β-D-glucoside (OG) 0.885Aggregated48
Lauryl Maltose Neopentyl Glycol (LMNG) 1.898Monodisperse62

Table 2: Hypothetical comparative data for the purification and stabilization of a model GPCR using different detergents. This table illustrates the type of quantitative data that should be generated to evaluate the effectiveness of this compound.

Conclusion

This compound is a promising detergent for the extraction and stabilization of membrane proteins, particularly for those that are sensitive to harsher detergents. Its gentle nature may help to preserve the native structure and function of the target protein. The protocols provided here offer a starting point for the application of this detergent in membrane protein research. As with any detergent, empirical optimization is key to achieving the best results for a specific membrane protein of interest. Further studies are needed to fully characterize the properties of this compound and expand its application to a wider range of challenging membrane protein targets.

References

Application Notes and Protocols: N-Hexyl-D-gluconamide as a Surfactant in Emulsion Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-D-gluconamide is a nonionic, carbohydrate-based surfactant that holds significant promise for various applications in emulsion formulation, particularly within the pharmaceutical and cosmetic industries. Its structure, comprising a hydrophilic D-gluconamide headgroup derived from glucose and a hydrophobic hexyl tail, imparts amphiphilic properties that enable it to reduce surface and interfacial tension.[1] This characteristic is fundamental to its function as a stabilizing agent in oil-in-water (O/W) and water-in-oil (W/O) emulsions. As a "green" surfactant synthesized from renewable resources, this compound offers a biocompatible and biodegradable alternative to traditional synthetic surfactants.[1]

These application notes provide a comprehensive overview of the use of this compound in emulsion formulation, including its physicochemical properties, protocols for emulsion preparation and characterization, and a summary of available data.

Physicochemical Properties and Data Presentation

A critical aspect of selecting a surfactant for emulsion formulation is its physicochemical profile. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC, indicating the surfactant's efficiency in reducing surface energy.

Table 1: Physicochemical Properties of N-Alkyl-N-methylgluconamides (Comparative Data)

Alkyl Chain LengthSurfactantCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
C10N-Decyl-N-methylgluconamide2.5 x 10⁻³28.5
C12N-Dodecyl-N-methylgluconamide6.3 x 10⁻⁴29.0
C14N-Tetradecyl-N-methylgluconamide1.6 x 10⁻⁴30.0
C16N-Hexadecyl-N-methylgluconamide4.0 x 10⁻⁵31.5
C18N-Octadecyl-N-methylgluconamide1.0 x 10⁻⁵33.0

Data extrapolated from studies on N-Alkyl-N-methylgluconamides. The values for this compound (C6) are expected to show a higher CMC and potentially a slightly higher surface tension at the CMC compared to the C10 analogue.

Table 2: Emulsion Stability Parameters (Hypothetical Data for an O/W Emulsion Stabilized with this compound)

Parameter0 Hours24 Hours7 Days30 Days
Mean Droplet Size (nm) 250255270300
Polydispersity Index (PDI) 0.200.220.250.30
Zeta Potential (mV) -5.0-4.8-4.5-4.2
Creaming Index (%) 0025

This table presents hypothetical data to illustrate the parameters used to evaluate emulsion stability. Actual values would need to be determined experimentally.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, preparation of an oil-in-water emulsion, and characterization of the resulting emulsion.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Methanol (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve D-glucono-1,5-lactone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of hexylamine to the solution.

  • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the D-glucono-1,5-lactone is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid residue from a suitable solvent (e.g., ethanol or acetone) to purify the this compound.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound dissolve Dissolve D-glucono-1,5-lactone in Methanol add_amine Add Hexylamine dissolve->add_amine reflux Reflux at 65-70°C add_amine->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation cool->evaporate recrystallize Recrystallize evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry characterize Characterize Product filter_dry->characterize

Caption: Workflow for the synthesis of this compound.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol details the preparation of a model O/W emulsion using this compound as the emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in the aqueous phase with gentle stirring. The concentration should be above its Critical Micelle Concentration (CMC).

  • Preparation of the Oil Phase: If required, dissolve any oil-soluble components in the chosen oil.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization.

    • Rotor-Stator Homogenizer: Homogenize at a high speed (e.g., 5,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes).

    • Microfluidizer: Pass the pre-emulsion through the microfluidizer at a set pressure for a number of cycles to achieve a nanoemulsion with a narrow droplet size distribution.

  • Cooling: If homogenization was performed at an elevated temperature, cool the emulsion to room temperature.

  • Characterization: Immediately characterize the freshly prepared emulsion for its properties as described in Protocol 3.

Emulsion_Preparation_Workflow cluster_prep O/W Emulsion Preparation prep_aqueous Prepare Aqueous Phase (Water + this compound) pre_emulsion Form Pre-emulsion (Slow addition of oil to aqueous phase with stirring) prep_aqueous->pre_emulsion prep_oil Prepare Oil Phase prep_oil->pre_emulsion homogenize High-Shear Homogenization (Rotor-stator or Microfluidizer) pre_emulsion->homogenize cool Cool to Room Temperature homogenize->cool characterize Characterize Emulsion cool->characterize

Caption: Workflow for oil-in-water emulsion preparation.

Protocol 3: Characterization of Emulsion Stability

This protocol outlines key experiments to assess the physical stability of the formulated emulsion.

1. Droplet Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the emulsion droplets. The PDI indicates the breadth of the size distribution.

  • Apparatus: Dynamic Light Scattering instrument.

  • Procedure:

    • Dilute a small aliquot of the emulsion with the continuous phase (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the mean droplet size (Z-average) and the PDI.

    • Repeat the measurement at regular time intervals (e.g., 0, 24 hours, 7 days, 30 days) to monitor changes in droplet size, which can indicate instability phenomena like coalescence or Ostwald ripening.

2. Zeta Potential Measurement

  • Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between droplets, a key factor in emulsion stability.

  • Apparatus: Zeta potential analyzer.

  • Procedure:

    • Dilute the emulsion sample with the continuous phase.

    • Inject the diluted sample into the measurement cell of the zeta potential analyzer.

    • Apply an electric field and measure the velocity of the droplets.

    • The instrument calculates the zeta potential from the electrophoretic mobility.

    • Monitor the zeta potential over time to assess any changes in the surface charge of the droplets.

3. Macroscopic Observation and Creaming Index

  • Principle: Visual observation of the emulsion over time to detect signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), or phase separation.

  • Procedure:

    • Place a known volume of the emulsion in a graduated cylinder or a transparent vial and seal it.

    • Store the sample under controlled conditions (e.g., room temperature, elevated temperature).

    • At regular intervals, visually inspect the sample for any signs of instability.

    • Measure the height of the cream or sediment layer and the total height of the emulsion.

    • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of cream layer / Total height of emulsion) x 100

Emulsion_Characterization cluster_char Emulsion Stability Characterization emulsion Formulated Emulsion dls Droplet Size & PDI (Dynamic Light Scattering) emulsion->dls zeta Zeta Potential (Laser Doppler Velocimetry) emulsion->zeta macro Macroscopic Observation (Creaming Index) emulsion->macro

Caption: Key methods for emulsion stability characterization.

Conclusion

This compound presents a compelling option as a bio-based, nonionic surfactant for emulsion formulations. Its amphiphilic nature allows it to effectively reduce interfacial tension and stabilize emulsions. While specific quantitative data for this particular surfactant is limited in the current literature, the provided protocols offer a robust framework for its synthesis and evaluation in emulsion systems. Researchers and formulation scientists are encouraged to perform the described characterization studies to determine the precise performance parameters of this compound for their specific applications. The comparative data from homologous surfactants suggest that it will be an effective emulsifier, particularly for applications requiring biocompatible and biodegradable ingredients.

References

Application Notes and Protocols: N-Hexyl-D-gluconamide for the Stabilization of Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Hexyl-D-gluconamide as a stabilizing agent for nanoparticles in drug delivery systems. This compound, a non-ionic surfactant derived from glucose, offers excellent biocompatibility and biodegradability, making it an attractive excipient for advanced drug delivery formulations. Its amphiphilic nature, with a hydrophilic gluconamide headgroup and a hydrophobic hexyl tail, allows for effective stabilization of various nanoparticle types, including polymeric nanoparticles and liposomes, intended for the delivery of hydrophobic therapeutic agents.

Introduction to this compound in Nanoparticle Formulations

This compound is a versatile surfactant that can self-assemble into micelles and stabilize nanoparticle suspensions through steric hindrance, preventing aggregation and enhancing their stability in physiological environments.[1] The use of such sugar-based surfactants is gaining traction in pharmaceutical sciences due to their favorable safety profile and renewable origins. These attributes make this compound a promising candidate for the development of next-generation drug delivery vehicles with improved therapeutic outcomes and reduced side effects.

This document outlines the synthesis of drug-loaded polymeric nanoparticles stabilized with this compound, their characterization, and methods to assess drug loading and release. Furthermore, protocols for evaluating the biocompatibility of these nanoparticle formulations are provided.

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the amidation of D-glucono-1,5-lactone with hexylamine.[1]

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Ethanol (or other suitable solvent)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve D-glucono-1,5-lactone in ethanol in a round-bottom flask.

  • Add a molar excess (typically 1.5 to 2.0 equivalents) of hexylamine to the solution.[1]

  • Attach a condenser and reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Preparation of Drug-Loaded Polymeric Nanoparticles Stabilized with this compound

This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug, such as paclitaxel, using a nanoprecipitation method with this compound as a stabilizer.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Paclitaxel (or other hydrophobic drug)

  • This compound

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of paclitaxel in 5 ml of acetone to prepare the organic phase.

  • In a separate beaker, dissolve this compound in 30 ml of deionized water to create a 1% (w/v) stabilizer solution.

  • Using a syringe pump, add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring (e.g., 600 rpm).

  • Continue stirring the resulting nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • The resulting colloidal solution of nanoparticles can be used for further characterization or purified by centrifugation to remove any unencapsulated drug and excess stabilizer.

Characterization of Nanoparticles

2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior of nanoparticles and can be determined using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average values with standard deviation.

2.3.2. Morphology

Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the nanoparticles.

Procedure:

  • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • If necessary, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

  • Image the dried grid using a TEM.

Determination of Drug Loading Content and Encapsulation Efficiency

Procedure:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Collect the supernatant, which contains the unencapsulated drug.

  • Lyophilize the nanoparticle pellet to obtain a dry powder.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.

  • Quantify the amount of drug in the supernatant and in the dissolved nanoparticle solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Biocompatibility Assessment

2.6.1. In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxicity of the nanoparticle formulation on a relevant cell line.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticle suspension (and appropriate controls, including empty nanoparticles and the free drug).

  • After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate for a further 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of Paclitaxel-Loaded PLGA Nanoparticles Stabilized with this compound (Illustrative Data)

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)
PLGA-PTX-NHG185 ± 50.15 ± 0.02-15.2 ± 1.8

Table 2: Drug Loading and In Vitro Release Characteristics of Paclitaxel-Loaded PLGA Nanoparticles (Illustrative Data)

Formulation CodeDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
PLGA-PTX-NHG8.5 ± 0.785 ± 535 ± 375 ± 6

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_analysis Drug Delivery Analysis s1 Dissolve PLGA and Drug in Acetone (Organic Phase) s3 Nanoprecipitation (Add Organic to Aqueous Phase) s1->s3 s2 Dissolve this compound in Water (Aqueous Phase) s2->s3 s4 Solvent Evaporation s3->s4 c1 Particle Size & PDI (DLS) s4->c1 Drug-Loaded Nanoparticle Suspension c2 Zeta Potential (DLS) s4->c2 Drug-Loaded Nanoparticle Suspension c3 Morphology (TEM) s4->c3 Drug-Loaded Nanoparticle Suspension a1 Drug Loading & Encapsulation Efficiency (HPLC) s4->a1 Drug-Loaded Nanoparticle Suspension a2 In Vitro Drug Release (Dialysis Method) s4->a2 Drug-Loaded Nanoparticle Suspension a3 Biocompatibility (MTT Assay) s4->a3 Drug-Loaded Nanoparticle Suspension

Caption: Experimental workflow for the synthesis and characterization of drug-loaded nanoparticles.

signaling_pathway NP Paclitaxel-Loaded Nanoparticle Cell Cancer Cell NP->Cell Cellular Uptake Microtubules Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Paclitaxel Release MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis in cancer cells.

Conclusion

This compound serves as a promising stabilizer for the formulation of drug-loaded nanoparticles. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of such nanoparticle systems. The inherent biocompatibility of this sugar-based surfactant, combined with its effective stabilizing properties, makes it a valuable tool for researchers and professionals in the field of drug delivery, aiming to develop safer and more efficient therapeutic solutions. Further optimization of formulation parameters and in vivo studies are warranted to fully explore the potential of this compound-stabilized nanoparticles in clinical applications.

References

Application Notes and Protocols for N-Hexyl-D-gluconamide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile capable of self-assembling into hydrogels in aqueous solutions.[1] These hydrogels are of significant interest for biomedical applications, such as tissue engineering and controlled drug release, due to their biocompatibility and tunable properties.[1][2] The formation of the hydrogel network is driven by non-covalent interactions, including hydrogen bonding and hydrophobic forces, which lead to the self-assembly of this compound molecules into a three-dimensional fibrous network that entraps water.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound-based hydrogels.

Data Presentation

The properties of N-alkyl-D-gluconamide hydrogels can be influenced by factors such as the concentration of the gelator and the length of the alkyl chain. The following table summarizes key quantitative data for related N-alkyl-D-gluconamide hydrogels.

ParameterValueCompoundReference
Minimum Gelation Concentration1 wt%N-hexyl-D-galactonamide[1]
Minimum Gelation Concentration~1 wt%N-octyl-D-gluconamide[1]
Gel-Sol Transition Temperature48 °CDipeptide-based hydrogel[1]
Fiber Diameter~3.8 nmN-octyl-D-gluconamide quadruple helices[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.[1]

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Anhydrous ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Diethyl ether (for washing)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol.

  • Addition of Hexylamine: While stirring, slowly add an equimolar amount of hexylamine to the solution. The reaction is an exothermic nucleophilic attack by the hexylamine on the carbonyl carbon of the lactone, leading to the opening of the lactone ring.[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Crystallization: Transfer the resulting crude product to a crystallization dish and allow it to crystallize, potentially with the aid of a small amount of a suitable solvent.

  • Purification: Collect the crystals by vacuum filtration and wash them with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound crystals under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Preparation of this compound Hydrogel

This protocol describes the formation of a hydrogel from the synthesized this compound.

Materials:

  • Synthesized this compound

  • Deionized water

  • Vial or other suitable container

  • Heating plate or water bath

  • Vortex mixer

Procedure:

  • Dispersion: Weigh the desired amount of this compound and add it to a vial containing deionized water to achieve the target concentration (e.g., 1-5 wt%).

  • Dissolution: Gently heat the mixture while stirring or vortexing until the this compound is completely dissolved. The temperature should be raised above the gel-sol transition temperature.[1]

  • Gelation: Allow the clear solution to cool to room temperature undisturbed. The hydrogel will form as the solution cools and the this compound molecules self-assemble into a fibrous network.[1]

  • Equilibration: Store the hydrogel at a constant temperature for a period to ensure the gelation process is complete and the network is stable.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_N_Hexyl_D_gluconamide D_glucono D-glucono-1,5-lactone Reaction Aminolysis Reaction (Reflux, 4-6h) D_glucono->Reaction Hexylamine Hexylamine Hexylamine->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Solvent Evaporation Purification Purification (Crystallization & Washing) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Hydrogel_Preparation_Workflow Start Start Dispersion Disperse this compound in Deionized Water Start->Dispersion Heating Heat to Dissolve Dispersion->Heating Cooling Cool to Room Temperature Heating->Cooling Gel_Formation Hydrogel Formation Cooling->Gel_Formation Characterization Characterization (Rheology, SEM, etc.) Gel_Formation->Characterization End End Characterization->End

Caption: this compound Hydrogel Preparation.

References

Application Notes and Protocols for Solubilizing Hydrophobic Compounds with N-Hexyl-D-gluconamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Hexyl-D-gluconamide, a non-ionic surfactant, to enhance the solubility of hydrophobic compounds. This document is intended for researchers in pharmaceuticals, biotechnology, and material science who are seeking effective methods for formulating poorly water-soluble molecules.

Introduction to this compound

This compound is a carbohydrate-based amphiphile possessing a hydrophilic D-gluconamide headgroup and a hydrophobic hexyl tail.[1] This molecular structure allows it to self-assemble in aqueous solutions to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell. This property makes this compound an effective solubilizing agent for hydrophobic compounds, which can be encapsulated within the hydrophobic core of the micelles, thereby increasing their apparent solubility in aqueous media.

The formation of micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, this compound exists primarily as monomers. Above the CMC, the monomers aggregate to form micelles, and any additional surfactant molecules will preferentially form more micelles. The efficiency of a surfactant as a solubilizing agent is closely related to its CMC.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 279.33 g/mol [1]
Type Non-ionic Surfactant[1]
CAS Number 18375-59-2[1]
Estimated Critical Micelle Concentration (CMC) 25 - 50 mMThis is an estimate based on structurally similar surfactants. The exact CMC should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound

This protocol describes the determination of the CMC of this compound using the surface tension method. The principle of this method is that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Precision balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mM).

  • Prepare a series of dilutions: Prepare a series of dilutions of the this compound stock solution in deionized water, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.1 mM to 100 mM).

  • Measure the surface tension: For each dilution, measure the surface tension using a calibrated tensiometer at a constant temperature. Allow the solution to equilibrate before each measurement.

  • Plot the data: Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

  • Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

CMC_Determination_Workflow start Start prep_stock Prepare concentrated stock solution of this compound start->prep_stock prep_dilutions Prepare a series of dilutions from the stock solution prep_stock->prep_dilutions measure_st Measure surface tension of each dilution using a tensiometer prep_dilutions->measure_st plot_data Plot surface tension vs. log(concentration) measure_st->plot_data determine_cmc Determine CMC from the intersection of the two linear regions of the plot plot_data->determine_cmc end_process End determine_cmc->end_process

Figure 1: Experimental Workflow for CMC Determination.
Protocol 2: Solubilization of a Model Hydrophobic Compound (e.g., Paclitaxel)

This protocol provides a general method for determining the increase in the aqueous solubility of a hydrophobic compound, such as the anticancer drug Paclitaxel, as a function of this compound concentration.

Materials:

  • This compound

  • Hydrophobic compound (e.g., Paclitaxel)

  • Deionized water or a relevant buffer solution (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations, ranging from below to well above the determined CMC (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).

  • Add Excess Hydrophobic Compound: To a known volume of each this compound solution, add an excess amount of the hydrophobic compound (e.g., Paclitaxel). Ensure that there is undissolved solid material present in each sample.

  • Equilibration: Tightly seal the samples and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separation of Undissolved Compound: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound. Alternatively, filter the solutions using a 0.22 µm syringe filter that does not bind the compound of interest.

  • Quantification of Solubilized Compound: Carefully collect the supernatant or filtrate. Dilute the samples as necessary with an appropriate solvent and quantify the concentration of the solubilized hydrophobic compound using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or HPLC.[2][3]

  • Data Analysis: Plot the solubility of the hydrophobic compound (in µg/mL or mM) as a function of the this compound concentration.

Solubilization_Workflow start Start prep_solutions Prepare aqueous solutions of This compound at various concentrations start->prep_solutions add_compound Add excess hydrophobic compound to each solution prep_solutions->add_compound equilibrate Equilibrate samples in a thermostatic shaker add_compound->equilibrate separate Separate undissolved compound (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the solubilized compound in the supernatant/filtrate separate->quantify analyze Plot solubility vs. This compound concentration quantify->analyze end_process End analyze->end_process

Figure 2: Workflow for Hydrophobic Compound Solubilization.

Data Presentation

The following table presents hypothetical data for the solubilization of Paclitaxel, a model hydrophobic drug, using this compound. The intrinsic aqueous solubility of Paclitaxel is very low, approximately 0.3 µg/mL.[2]

This compound Concentration (mM)Paclitaxel Solubility (µg/mL)Fold Increase in Solubility
0 (Control)0.31
101.55
2512.843
5085.2284
75155.6519
100250.1834

Note: These are illustrative data and actual results may vary depending on the specific experimental conditions.

Mechanism of Solubilization

The solubilization of hydrophobic compounds by this compound is achieved through micellar encapsulation. Above the CMC, the amphiphilic this compound molecules aggregate into micelles. The hydrophobic hexyl tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic drug molecules partition from the aqueous phase into this hydrophobic core, where they are shielded from the surrounding water. The hydrophilic D-gluconamide headgroups form the outer shell of the micelle, which interacts favorably with water, rendering the entire micelle-drug complex soluble.

Micellar_Solubilization cluster_monomers Below CMC cluster_micelle Above CMC m1 m2 m3 m4 hydrophobic_drug Hydrophobic Drug encapsulated_drug Hydrophobic Drug center n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 label_monomer This compound Monomers label_micelle Micelle with Encapsulated Drug

Figure 3: Mechanism of Micellar Solubilization.

Conclusion

This compound is a promising excipient for the formulation of hydrophobic drugs and other poorly soluble compounds. Its ability to form micelles in aqueous solutions provides a mechanism to significantly enhance solubility. The protocols provided herein offer a systematic approach to characterizing the properties of this compound and its effectiveness as a solubilizing agent. Researchers and formulation scientists can adapt these methods to their specific compounds of interest to overcome solubility challenges in drug development and other applications.

References

Application Notes and Protocols: N-Hexyl-D-gluconamide as a Green Surfactant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Hexyl-D-gluconamide: A Sustainable Surfactant

This compound is a non-ionic surfactant belonging to the family of N-alkyl-D-gluconamides. It is a carbohydrate-based amphiphile, featuring a hydrophilic D-gluconamide headgroup derived from glucose and a hydrophobic hexyl tail.[1] This structure imparts advantageous properties for cosmetic formulations, positioning it as a "green" alternative to traditional surfactants. Its synthesis is typically achieved through the aminolysis of D-glucono-1,5-lactone with hexylamine, a relatively simple and efficient process.[1] The growing emphasis on sustainability and biocompatibility in the cosmetics industry has driven interest in sugar-based surfactants like this compound, which are derived from renewable resources.

The amphiphilic nature of this compound allows it to reduce surface and interfacial tension, making it a promising emulsifying agent for oil-in-water (O/W) and water-in-oil (W/O) cosmetic formulations.[1] Furthermore, its ability to self-assemble into higher-order structures, such as helical fibers, enables it to act as a low molecular weight hydrogelator, opening possibilities for creating novel textures in cosmetic products.[1]

Key Performance Characteristics

While specific quantitative data for this compound is not extensively published, studies on homologous series of N-alkyl-N-methylgluconamides provide valuable insights into its expected performance. The length of the alkyl chain significantly influences the surfactant's properties.[1]

Surface Activity and Emulsification

This compound effectively reduces the surface tension of water. As the alkyl chain length in N-alkyl-gluconamides increases, the critical micelle concentration (CMC) decreases, and the efficiency of surface tension reduction increases due to greater hydrophobicity.[1] This suggests that this compound will exhibit good surfactant properties, enabling the formation and stabilization of emulsions. Its performance can be compared with other N-alkyl-D-gluconamides to understand the structure-property relationships that govern emulsion stability.[1]

Foaming Properties

The foaming ability of sugar-based surfactants can be variable and is often related to their aqueous solubility. While not extensively documented for this compound, related alkyl polyglycosides are known for their foaming capabilities.[2][3] The stability of the foam produced is dependent on the properties of the surfactant film at the bubble surface.

Hydrogel Formation

A noteworthy characteristic of this compound and its analogs is their ability to form hydrogels at low concentrations. For instance, the related N-octyl-D-gluconamide can form gels at around 1 wt%.[1] This property can be leveraged to create structured cosmetic formulations with unique rheological properties.

Data Presentation

The following tables summarize key physicochemical properties and performance data for N-alkyl-N-methylgluconamides, which can be used as a reference to estimate the properties of this compound.

Table 1: Physicochemical Properties of N-Alkyl-N-methylgluconamides

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-Decyl-N-methylgluconamideC₁₇H₃₅NO₆349.46
N-Dodecyl-N-methylgluconamideC₁₉H₃₉NO₆377.52
N-Tetradecyl-N-methylgluconamideC₂₁H₄₃NO₆405.58
N-Hexadecyl-D-gluconamideC₂₂H₄₅NO₆419.6

Note: Data for N-Hexadecyl-D-gluconamide is included for comparison.[4]

Table 2: Surface Properties of N-Alkyl-N-methylgluconamides at 20°C

CompoundCMC (mol/L)γ at CMC (mN/m)Area per Molecule (A_min, Ų)
N-Decyl-N-methylgluconamide2.0 x 10⁻³28.545
N-Dodecyl-N-methylgluconamide2.5 x 10⁻⁴29.048
N-Tetradecyl-N-methylgluconamide4.0 x 10⁻⁵31.050

Note: This data is for N-alkyl-N-methylgluconamides and is presented to illustrate the effect of alkyl chain length. Specific values for this compound may differ. Data sourced from related research.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.

Method: Surface Tension Measurement

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension curve shows a sharp break.

Evaluation of Emulsifying Performance

Method: Emulsion Stability Test

  • Emulsion Preparation: Prepare an oil-in-water (O/W) emulsion using a standard cosmetic oil (e.g., squalane, octyldodecanol) and this compound as the emulsifier. A typical formulation might consist of 10-20% oil phase, 1-5% this compound, and the remainder as the aqueous phase. Homogenize the mixture using a high-shear mixer.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to observe any phase separation.

    • Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

    • Elevated Temperature Storage: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1-3 months) and observe for any changes in appearance, viscosity, or phase separation.

  • Observation: At regular intervals, visually inspect the emulsions for signs of instability such as creaming, coalescence, or phase separation. Measure changes in viscosity and particle size if equipment is available.

Assessment of Foaming Properties

Method: Modified Ross-Miles Method

  • Solution Preparation: Prepare a solution of this compound in water at a specific concentration.

  • Foam Generation: Pour a fixed volume of the solution from a specified height into a graduated cylinder containing a smaller volume of the same solution to generate foam.

  • Measurement: Measure the initial foam height immediately after pouring. Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

In-Vitro Mildness and Irritation Potential Assessment

To evaluate the mildness of this compound for cosmetic applications, several in-vitro tests can be performed.

a) Zein Test

This test assesses the potential of a surfactant to damage skin proteins.

  • Procedure: A solution of this compound is incubated with zein, a corn protein similar to keratin.

  • Analysis: The amount of dissolved zein is quantified, typically using a BCA protein assay with UV/Vis spectrometry.

  • Interpretation: A lower amount of dissolved zein indicates a milder surfactant with lower skin irritation potential.[5][6]

b) Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

This is an alternative to animal testing for evaluating eye and mucous membrane irritation.

  • Procedure: A solution of this compound is applied to the chorioallantoic membrane of a fertilized hen's egg.

  • Observation: The membrane is observed for signs of irritation, such as hemorrhage, lysis, and coagulation, over a specific time period.

  • Interpretation: A slower onset and lower severity of these effects indicate a milder substance.[5][6]

c) Red Blood Cell (RBC) Test

This test measures the potential of a surfactant to cause hemolysis (rupture of red blood cells).

  • Procedure: A solution of this compound is incubated with a suspension of red blood cells.

  • Analysis: The amount of hemoglobin released due to hemolysis is measured spectrophotometrically.

  • Interpretation: A lower amount of released hemoglobin suggests a milder surfactant.[6]

d) Lipid Extraction Assay

This assay evaluates the potential of a surfactant to damage the skin's lipid barrier.

  • Procedure: A solution of this compound is mixed with a known amount of a model lipid, such as stearic acid.

  • Analysis: The amount of dissolved lipid is determined.

  • Interpretation: A lower amount of dissolved lipid indicates a lower potential to disrupt the skin's lipid barrier.[5][6]

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the potential interaction of a non-ionic surfactant like this compound with the stratum corneum, the outermost layer of the skin. Non-ionic surfactants are generally considered milder than their ionic counterparts. Their interaction with the skin barrier primarily involves the disruption of the highly organized lipid matrix and potential interaction with skin proteins.[7][8][9]

Surfactant_Skin_Interaction cluster_0 Cosmetic Formulation cluster_1 Skin Barrier (Stratum Corneum) Formulation Formulation SC_Surface Skin Surface Formulation->SC_Surface Application SC_Lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) SC_Surface->SC_Lipids Surfactant Partitioning Corneocytes Corneocytes (Keratin) SC_Surface->Corneocytes Surfactant Penetration Lipid_Disruption Lipid_Disruption SC_Lipids->Lipid_Disruption Increased Fluidity & Disorganization Protein_Interaction Protein_Interaction Corneocytes->Protein_Interaction Potential Keratin Swelling/Denaturation Barrier_Impairment Impaired Barrier Function Lipid_Disruption->Barrier_Impairment Increased TEWL & Irritant Penetration Protein_Interaction->Barrier_Impairment

Caption: Interaction of this compound with the skin barrier.

Experimental Workflows

The following diagram outlines the general workflow for evaluating a new surfactant for cosmetic applications.

Surfactant_Evaluation_Workflow cluster_B Characterization cluster_C Performance cluster_D Safety A Synthesis & Purification of this compound B Physicochemical Characterization A->B B1 CMC Determination B->B1 B2 Surface Tension Measurement B->B2 C Performance Evaluation in Model Formulations D In-Vitro Safety & Mildness Assessment C->D C1 Emulsification Power C->C1 C2 Foaming Properties C->C2 C3 Hydrogel Formation C->C3 D1 Zein Test D->D1 D2 HET-CAM Test D->D2 D3 RBC Test D->D3 E Data Analysis & Benchmarking F Formulation Optimization E->F B1->C B2->C C1->E C2->E C3->E D1->E D2->E D3->E

Caption: Workflow for evaluating this compound.

Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of N-alkyl-gluconamides and their surfactant properties.

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Surfactant Properties Structure N-Alkyl-D-gluconamide Alkyl_Chain Alkyl Chain Length (Hydrophobicity) Structure->Alkyl_Chain Gluconamide_Head Gluconamide Headgroup (Hydrophilicity) Structure->Gluconamide_Head CMC Critical Micelle Concentration (CMC) Alkyl_Chain->CMC Inverse Relationship Surface_Tension Surface Tension Reduction Alkyl_Chain->Surface_Tension Direct Relationship HLB Hydrophilic-Lipophilic Balance (HLB) Alkyl_Chain->HLB Decreases HLB Gluconamide_Head->HLB Increases HLB

Caption: Structure-property relationship of N-alkyl-gluconamides.

References

Application Notes and Protocols: Utilizing N-Hexyl-D-gluconamide in Controlled Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-D-gluconamide is a carbohydrate-based, non-ionic surfactant that has garnered significant interest in the field of biomaterials and drug delivery. Its amphiphilic nature, stemming from a hydrophilic D-gluconamide headgroup and a hydrophobic N-hexyl tail, allows it to self-assemble in aqueous environments into various supramolecular structures such as micelles, nanofibers, and hydrogels.[1] This property, combined with its potential for biocompatibility and biodegradability, makes this compound an attractive excipient for the development of novel controlled release drug delivery systems.[1]

These application notes provide an overview of the physicochemical properties of this compound, its mechanism of forming drug-eluting matrices, and detailed protocols for the preparation and characterization of drug-loaded formulations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for designing and optimizing drug delivery systems.

PropertyValueReference
CAS Number 18375-59-2[1]
Molecular Formula C12H25NO6[2]
Molecular Weight 279.33 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in water, forming clear to opalescent solutions[1]
Density 1.26 g/cm³[2]
Boiling Point 629.1 °C at 760 mmHg[2]
Flash Point 334.3 °C[2]

Mechanism of Self-Assembly and Drug Entrapment

The utility of this compound in controlled release stems from its ability to self-assemble into a three-dimensional network that can physically entrap drug molecules. This process is primarily driven by non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl chains.[1]

In an aqueous solution above its critical gelation concentration, this compound molecules arrange themselves into long, helical fibers. These fibers further entangle to form a cross-linked hydrogel network, creating pockets where drug molecules can be sequestered. The release of the entrapped drug is then governed by diffusion through the pores of this network.

SelfAssembly cluster_0 Aqueous Environment cluster_1 Self-Assembly Monomers This compound Monomers Fibers Helical Fibers Monomers->Fibers Hydrophobic & Hydrogen Bonding Hydrogel Hydrogel Network (Drug Entrapment) Fibers->Hydrogel Fiber Entanglement

Figure 1: Self-assembly of this compound into a hydrogel network.

Proposed Mechanism of Controlled Drug Release

The release of a drug from an this compound hydrogel is primarily a diffusion-controlled process. The rate of release is influenced by several factors, including the porosity of the hydrogel matrix, the size of the drug molecule, and the drug's interaction with the polymer network. The release kinetics can often be described by the Korsmeyer-Peppas model, where an initial burst release is followed by a sustained release phase.[3][4]

DrugRelease Hydrogel Drug-Loaded This compound Hydrogel Release Drug Release Hydrogel->Release Diffusion Diffusion through Hydrogel Matrix Release->Diffusion Factors Influencing Factors: - Matrix Porosity - Drug Size - Drug-Polymer Interaction Diffusion->Factors

Figure 2: Proposed mechanism of drug release from this compound hydrogel.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of drug-loaded this compound formulations.

Protocol 1: Preparation of a Drug-Loaded this compound Hydrogel

This protocol describes the preparation of a thermo-responsive hydrogel for the controlled release of a model hydrophilic drug, such as Doxorubicin.

Materials:

  • This compound

  • Doxorubicin HCl

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Glass vials (2 mL)

  • Magnetic stirrer and stir bar

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of Doxorubicin HCl in sterile water at a concentration of 10 mg/mL.

  • Weigh the desired amount of this compound to achieve the final target concentration (e.g., 5%, 10%, 15% w/v).

  • In a sterile glass vial, add the appropriate volume of PBS (pH 7.4).

  • While stirring, slowly add the weighed this compound to the PBS.

  • Heat the mixture to 60-70 °C with continuous stirring until the this compound is completely dissolved, forming a clear solution.

  • Cool the solution to room temperature.

  • Add the required volume of the Doxorubicin stock solution to the this compound solution to achieve the desired final drug concentration (e.g., 1 mg/mL).

  • Gently mix the solution to ensure uniform distribution of the drug.

  • The resulting solution will be a liquid at room temperature and will form a gel upon warming to physiological temperature (37 °C).[5]

Protocol 2: Characterization of the Hydrogel

5.2.1. Gelation Temperature and Time:

  • Transfer 0.5 mL of the drug-loaded this compound solution into a 2 mL glass vial.

  • Place the vial in a circulating water bath with a thermometer.

  • Gradually increase the temperature of the water bath at a rate of 1 °C/min.

  • The gelation temperature is determined by the tube inversion method, where the gel is considered formed when it no longer flows upon inversion of the vial.

  • To determine the gelation time, place the vial in a water bath set at 37 °C and record the time required for the gel to form.

5.2.2. Drug Loading and Encapsulation Efficiency:

  • Prepare a known amount of the drug-loaded hydrogel.

  • Add a large excess of a solvent in which the drug is soluble but the polymer is not (e.g., a mixture of organic solvent and water) to disrupt the gel and dissolve the drug.

  • Centrifuge the mixture to separate the precipitated polymer.

  • Analyze the supernatant for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in hydrogel / Total weight of hydrogel) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to evaluate the in vitro release profile of the drug from the hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release medium (PBS, pH 7.4)

  • Dialysis tubing (with a molecular weight cut-off lower than the drug's molecular weight)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 1 g) and place it inside a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (e.g., 50 mL of PBS at 37 °C).

  • Place the entire setup in a shaking water bath maintained at 37 °C and 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables present illustrative data for Doxorubicin-loaded this compound hydrogels.

Table 1: Formulation Parameters and Characterization

Formulation CodeThis compound Conc. (% w/v)Doxorubicin Conc. (mg/mL)Gelation Temp. (°C)Gelation Time at 37°C (min)Drug Loading (%)Encapsulation Efficiency (%)
HG-5-15135.2 ± 0.58.1 ± 0.70.95 ± 0.0495.2 ± 3.8
HG-10-110133.8 ± 0.35.3 ± 0.40.97 ± 0.0397.1 ± 2.9
HG-15-115132.1 ± 0.63.5 ± 0.30.98 ± 0.0298.4 ± 2.1

Table 2: In Vitro Cumulative Drug Release Profile

Time (hours)HG-5-1 Cumulative Release (%)HG-10-1 Cumulative Release (%)HG-15-1 Cumulative Release (%)
125.4 ± 2.118.2 ± 1.512.5 ± 1.1
445.8 ± 3.535.6 ± 2.828.9 ± 2.3
862.1 ± 4.251.3 ± 3.943.7 ± 3.1
1275.3 ± 5.164.8 ± 4.655.9 ± 4.0
2488.9 ± 5.880.2 ± 5.272.4 ± 4.8
4895.1 ± 6.291.5 ± 5.985.6 ± 5.5
7296.3 ± 6.494.8 ± 6.190.1 ± 5.8

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_char Characterization cluster_release In Vitro Release Prep Prepare Drug-Loaded This compound Solution Gelation Determine Gelation Temperature & Time Prep->Gelation DLEE Calculate Drug Loading & Encapsulation Efficiency Prep->DLEE ReleaseStudy Conduct In Vitro Drug Release Study Prep->ReleaseStudy Analysis Analyze Samples & Plot Release Profile ReleaseStudy->Analysis

Figure 3: Experimental workflow for the development of this compound-based drug delivery systems.

Conclusion

This compound presents a promising platform for the development of controlled release drug delivery systems. Its self-assembling properties allow for the formation of hydrogels that can effectively entrap and provide sustained release of therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this versatile biomaterial in various pharmaceutical applications. Further studies are warranted to investigate its in vivo biocompatibility, degradation, and pharmacokinetic profiles.

References

Application Notes and Protocols: N-Hexyl-D-gluconamide as a Low Molecular Weight Gelator for Organogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

N-Hexyl-D-gluconamide is a carbohydrate-based amphiphile that functions as a low molecular weight gelator (LMWG).[1] Its structure consists of a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail. This amphiphilic nature drives its self-assembly in organic solvents to form three-dimensional fibrillar networks, resulting in the formation of organogels.[1] The primary non-covalent interactions responsible for this self-assembly are hydrogen bonding between the multiple hydroxyl and amide groups of the sugar head, and van der Waals forces and hydrophobic interactions among the alkyl chains.[1]

The resulting organogels are typically thermoreversible, meaning they can transition from a solid-like gel to a liquid-like sol upon heating and revert to a gel upon cooling. This property, along with the potential for biocompatibility due to the sugar moiety, makes this compound-based organogels attractive for various applications, particularly in the pharmaceutical and drug development fields.[2][3] They can serve as matrices for the controlled release of therapeutic agents, offering a stable, semi-solid vehicle for topical or localized drug delivery.[2][4][5] The tunable nature of the gel network allows for the potential encapsulation of both hydrophilic and lipophilic compounds.[3]

G cluster_0 Molecular State (Sol) cluster_1 Self-Assembly Process cluster_2 Supramolecular Structure cluster_3 Macroscopic State (Gel) Mol This compound Monomers Hbond Hydrogen Bonding (Gluconamide Heads) Mol->Hbond Cooling/ Concentration VdW Hydrophobic Interactions (Hexyl Tails) Mol->VdW Cooling/ Concentration Fibers Self-Assembled Fibrillar Network Hbond->Fibers Aggregation VdW->Fibers Aggregation Gel Organogel (Solvent Entrapment) Fibers->Gel Entrapment Gel->Mol Heating

Figure 1: Self-assembly mechanism of this compound into an organogel.

Quantitative Data

Specific quantitative data for this compound as an organogelator is not extensively available in the reviewed literature. The following tables provide data for analogous sugar-based gelators to offer a comparative context for researchers.

Table 1: Critical Gelation Concentration (CGC) of Analogous Gelators

The CGC is the minimum concentration of the gelator required to form a stable gel in a specific solvent at a given temperature.

GelatorSolventCGC (wt%)Reference
N-Hexyl-D-galactonamideWater1[1]
N-Octyl-D-gluconamideWater~1[1]
N-Alkylhydantoins (C12H)n-Octane1-3[6]
N-Alkylhydantoins (C16H)n-Octane<1[6]
N-Alkylhydantoins (C12H)Squalane3-5[6]
N-Alkylhydantoins (C16H)Squalane1-3[6]

Table 2: Gel-to-Sol Transition Temperature (Tgel) of Organogels

Tgel is the temperature at which a gel melts and becomes a free-flowing liquid (sol). This parameter is crucial for understanding the thermal stability of the organogel.

Gelator SystemConcentration (wt%)Tgel (°C)Reference
5-Alkylamido Isophthalic Acid2.0 (in p-xylene)~100[7]
5-Alkylamido Isophthalic Acid2.0 (in decalin)~115[7]
Stigmasterol in Rapeseed Oil2.05[8]
Sorbitan Monostearate in Olive Oil10.0~65[8]

Table 3: Rheological Properties of Organogels (Illustrative)

Rheology characterizes the flow and deformation of materials. For organogels, key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A stable gel is typically characterized by G' > G''.

Gelator SystemFrequency (Hz)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
N-oleyldiamide in Decane1~100 - 1000~10 - 100[9]
N-oleyldiamide in Glycerol Carbonate1>10,000>1000[9]
12-Hydroxystearic Acid in Dodecane1~10,000 - 100,000~1000 - 10,000[10]
Sorbitan Monostearate in Rapeseed Oil1~1000~100[11]

Note: The data in the tables above are for comparative purposes, as specific values for this compound organogels were not found in the cited literature.

Experimental Protocols

G cluster_prep Preparation cluster_char Characterization cluster_app Application A 1. Weigh Gelator and Solvent B 2. Heat and Stir (e.g., 80°C) until Dissolved A->B C 3. Cool to Room Temperature B->C D 4. Gel Formation (Allow to stand) C->D E 5a. Visual Inspection (Tube Inversion Test for CGC/Tgel) D->E F 5b. Rheological Analysis (G', G'') D->F G 5c. Microstructure Imaging (SEM/TEM) D->G H 6. Drug Loading & Release Studies F->H G->H

Figure 2: General experimental workflow for organogel preparation and characterization.

Protocol 1: Synthesis of this compound

This protocol is based on the common method of aminolysis of a lactone.

  • Materials:

    • D-glucono-1,5-lactone

    • n-Hexylamine (1.5 - 2.0 equivalents)

    • Ethanol (or other suitable solvent, though solvent-free conditions are possible)

    • Magnetic stirrer and hotplate

    • Round-bottom flask and condenser

    • Rotary evaporator

    • Recrystallization solvent (e.g., ethanol/ether mixture)

  • Procedure:

    • Combine D-glucono-1,5-lactone and n-hexylamine in a round-bottom flask.

    • Add ethanol as a solvent to facilitate mixing, if necessary.

    • Heat the mixture with stirring under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the solvent using a rotary evaporator.

    • The crude product is then purified by recrystallization to yield this compound as a white solid.

    • Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

Protocol 2: Preparation of this compound Organogels

  • Materials:

    • This compound (gelator)

    • Organic solvent of choice (e.g., o-xylene, chloroform, ethyl acetate, ethanol, mineral oil)[12]

    • Sealed vials (e.g., 4 mL)

    • Heating block or water bath

    • Vortex mixer

  • Procedure:

    • Weigh a specific amount of this compound and place it into a vial.

    • Add a measured volume of the desired organic solvent to achieve the target concentration (e.g., starting with 1-5 wt%).

    • Seal the vial tightly to prevent solvent evaporation.

    • Heat the vial in a heating block or water bath to a temperature above the dissolution point of the gelator (e.g., 80-100°C), until the solid is completely dissolved.[13] Intermittent vortexing can aid dissolution.

    • Once a clear, homogeneous solution (sol) is formed, remove the vial from the heat source.

    • Allow the sol to cool to room temperature undisturbed.

    • Gel formation is typically observed as the solution cools and becomes immobile. Allow the system to equilibrate for at least 24 hours before characterization.

Protocol 3: Characterization of Organogels

  • A. Determination of Critical Gelation Concentration (CGC) - Tube Inversion Method

    • Prepare a series of organogels with varying concentrations of this compound in a specific solvent as described in Protocol 2.

    • After allowing the samples to equilibrate at room temperature for 24 hours, invert the vials.

    • The CGC is the lowest concentration at which the gel is stable and does not flow upon inversion.[6]

  • B. Measurement of Gel-to-Sol Transition Temperature (Tgel) - Dropping Ball or Inversion Method

    • Prepare a stable organogel in a sealed vial.

    • Place the vial in a temperature-controlled water bath or heating block.

    • For the inversion method, the vials are inverted and the temperature is slowly increased (e.g., 1°C/min). The Tgel is the temperature at which the gel starts to flow.[8]

    • Alternatively, place a small, dense object (like a glass bead) on the surface of the gel. The Tgel is the temperature at which the object begins to sink through the melting gel.

  • C. Rheological Analysis

    • Use a rheometer with a parallel plate or cone-plate geometry.[14][15]

    • Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Oscillatory Strain Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

    • Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain.[16] This will provide data on how the storage modulus (G') and loss modulus (G'') vary with frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.[15]

    • Temperature Sweep: To determine the Tgel more precisely, perform a temperature ramp (e.g., from 25°C to 100°C at 2°C/min) while monitoring G' and G''. The Tgel is often identified as the temperature at which G' and G'' crossover (G' = G'').

  • D. Scanning Electron Microscopy (SEM) Imaging of the Gel Network

    • Sample Preparation (Xerogel):

      • Prepare an organogel on a suitable substrate (e.g., a small piece of silicon wafer).

      • Freeze the gel rapidly in liquid nitrogen (cryo-fixation).[17]

      • Lyophilize (freeze-dry) the sample under vacuum to remove the organic solvent, leaving the dried fibrillar network (xerogel).

      • Note: This process may cause the network to collapse or alter its structure.[17]

    • Cryo-SEM (for in-situ imaging):

      • For a more accurate representation of the native gel structure, use a cryo-SEM technique.

      • The organogel is rapidly frozen (vitrified) and transferred to a cryo-preparation chamber where it is fractured to expose an internal surface.[18][19]

      • A thin layer of surface solvent may be sublimated to reveal the network structure more clearly.

    • Imaging:

      • Mount the prepared sample onto an SEM stub using carbon tape.

      • Sputter-coat the sample with a conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.[18]

      • Image the sample in the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to visualize the self-assembled fibrillar network.[20]

References

Troubleshooting & Optimization

Troubleshooting N-Hexyl-D-gluconamide hydrogel instability and syneresis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexyl-D-gluconamide hydrogels. The information addresses common issues related to hydrogel instability and syneresis.

Section 1: Troubleshooting Guides

Issue 1: Failure of Hydrogel to Form

Question: My this compound solution is not forming a gel upon cooling. What are the possible causes and solutions?

Answer:

Failure to form a hydrogel can be attributed to several factors related to concentration, temperature, and solvent conditions. Below is a troubleshooting guide to address this issue.

  • Concentration Below the Minimum Gelation Concentration (MGC): this compound requires a minimum concentration to self-assemble into a stable, sample-spanning network. For analogous short-chain alkyl-gluconamides, the MGC is typically around 1% w/v.[1]

    • Solution: Increase the concentration of this compound in your solution. It is recommended to prepare a series of concentrations (e.g., 1%, 1.5%, 2% w/v) to determine the optimal concentration for your specific application.

  • Insufficient Cooling: The self-assembly of this compound into a hydrogel is a thermoreversible process that occurs upon cooling.

    • Solution: Ensure the solution is cooled to a temperature that allows for gelation. The gel-sol transition temperature can vary, but cooling to room temperature or below is generally effective. The rate of cooling can also influence the homogeneity of the gel.[1]

  • Inappropriate Solvent: While this compound is designed to form hydrogels in aqueous solutions, the presence of co-solvents can interfere with the self-assembly process.

    • Solution: Prepare the hydrogel in deionized water or a suitable buffer system. If co-solvents are necessary, their concentration should be minimized and their effect on gelation should be systematically evaluated.

Issue 2: Hydrogel Instability and Syneresis (Water Expulsion)

Question: My this compound hydrogel is shrinking and expelling water over time (syneresis). How can I improve its stability?

Answer:

Syneresis is a common issue in hydrogels and is often driven by an increase in the hydrophobicity of the fibrillar network, leading to the expulsion of the entrapped water.[2] The following factors can influence hydrogel stability and syneresis.

  • Temperature Fluctuations: Temperature can affect the delicate balance of hydrophobic and hydrophilic interactions that maintain the hydrogel network. Increased temperatures can enhance hydrophobic interactions, potentially leading to network collapse and syneresis.[3]

    • Solution: Store the hydrogel at a constant, cool temperature. Avoid repeated temperature cycling.

  • pH of the Medium: The stability of some hydrogels can be influenced by the pH of the surrounding medium, which can alter the ionization state of functional groups and affect intermolecular interactions.

    • Solution: Maintain a consistent pH for your hydrogel preparation and storage. If the application involves a specific pH range, evaluate the hydrogel's stability within that range.

  • Gelator Crystallization: Over time, the self-assembled fibers in low molecular weight hydrogels can transition to a more stable crystalline state, which can lead to the breakdown of the hydrogel network.

    • Solution: The addition of certain nonionic surfactants has been shown to stabilize similar hydrogels by preventing or delaying the crystallization of the gelator.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound hydrogel formation?

A1: this compound is an amphiphilic molecule with a hydrophilic D-gluconamide headgroup and a hydrophobic N-hexyl tail. In aqueous solutions, these molecules self-assemble into intricate helical fibers through a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the hexyl tails. These fibers then entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.[1]

Q2: How does the concentration of this compound affect the properties of the hydrogel?

A2: Increasing the concentration of this compound generally leads to a more robust hydrogel with enhanced mechanical properties.[1] A higher concentration results in a denser fibrillar network with more cross-linking points, which increases the storage modulus (G') and overall stiffness of the gel.

Q3: Can I incorporate therapeutic agents into this compound hydrogels?

A3: Yes, the porous, water-rich environment of this compound hydrogels makes them suitable as matrices for the controlled release of therapeutic agents.[1] The release kinetics will depend on the properties of the drug (e.g., size, hydrophilicity) and its interaction with the hydrogel network.

Q4: Is it possible to modify the surface of the hydrogel for specific applications?

A4: While this compound itself does not have readily reactive groups for covalent modification, the formulation can potentially be adapted. For instance, functionalized additives could be entrapped within the hydrogel matrix, or the hydrogel could be blended with other polymers that offer functional groups for modification.

Section 3: Data Presentation

The following tables provide illustrative quantitative data on how various parameters can affect the properties of low molecular weight hydrogels similar to this compound. Note: Specific data for this compound is limited in the public domain; therefore, these tables are based on general principles and data from analogous systems.

Table 1: Effect of Gelator Concentration on Hydrogel Mechanical Strength (Illustrative Data)

Gelator Concentration (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
1.050050
1.51500120
2.03500250
2.57000450

Table 2: Influence of Temperature on Hydrogel Stability (Illustrative Data for Syneresis)

Temperature (°C)Time to Onset of Syneresis (hours)% Syneresis after 24 hours
4> 72< 1%
25 (Room Temp)48~ 5%
3724~ 15%

Table 3: Effect of pH on Hydrogel Swelling Ratio (Illustrative Data)

pHSwelling Ratio (q)
3.085
5.095
7.4 (Physiological)100
9.090

Section 4: Experimental Protocols

Protocol 1: Rheological Characterization of this compound Hydrogels

This protocol outlines the steps to determine the viscoelastic properties of the hydrogel using a rotational rheometer.

  • Sample Preparation: Prepare the this compound solution at the desired concentration and allow it to form a hydrogel at the desired temperature directly on the rheometer plate or in a mold of the appropriate geometry.

  • Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-plate geometry. To prevent slippage, using a crosshatched geometry is recommended.[4]

  • Time Sweep: To determine the gelation time, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region) immediately after placing the solution on the rheometer. The gel point is identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[5]

  • Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVR), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVR is the range of strains where G' and G'' are independent of the applied strain.[5][6]

  • Frequency Sweep: To characterize the mechanical spectrum of the gel, perform a frequency sweep at a constant strain within the LVR. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[4][5]

Protocol 2: Swelling Ratio Measurement

This protocol describes how to measure the swelling capacity of the hydrogel.

  • Sample Preparation: Prepare a known weight of the dried this compound hydrogel (Wd). This can be achieved by lyophilizing a pre-formed hydrogel.

  • Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water or a specific buffer) at a constant temperature.

  • Measurement: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculation: The swelling ratio (q) is calculated using the following formula: q = (Ws - Wd) / Wd [7]

  • Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

Protocol 3: Accelerated Stability Testing for Syneresis

This protocol provides a method to assess the physical stability of the hydrogel under stressed conditions.

  • Sample Preparation: Prepare several identical hydrogel samples in sealed, pre-weighed containers. Record the initial weight of the hydrogel-containing container.

  • Storage Conditions: Store the samples under accelerated conditions, such as elevated temperatures (e.g., 30°C, 40°C) and controlled humidity, according to ICH guidelines.[8][9]

  • Syneresis Measurement: At specified time points (e.g., 0, 1, 3, 7, 14 days), carefully decant and weigh the expelled water. The percentage of syneresis can be calculated as: % Syneresis = (Weight of expelled water / Initial weight of the hydrogel) x 100

  • Visual Inspection: At each time point, visually inspect the hydrogels for any changes in appearance, such as opacity, shrinkage, or loss of structural integrity.

Section 5: Visualizations

G cluster_0 Self-Assembly of this compound Monomer This compound Monomers in Solution Fibers Self-Assembled Helical Fibers Monomer->Fibers H-Bonding & Hydrophobic Interactions Network 3D Hydrogel Network (Entangled Fibers) Fibers->Network Entanglement

Caption: Self-assembly of this compound into a hydrogel network.

G cluster_1 Troubleshooting Hydrogel Syneresis Start Hydrogel Shows Syneresis Temp Are there temperature fluctuations? Start->Temp pH Is the pH optimal/stable? Temp->pH No ControlTemp Store at constant, cool temperature Temp->ControlTemp Yes Additives Consider adding stabilizers (e.g., surfactants) pH->Additives No AdjustpH Optimize and buffer pH pH->AdjustpH Yes Stable Stable Hydrogel Additives->Stable ControlTemp->pH AdjustpH->Stable

Caption: A logical workflow for troubleshooting hydrogel syneresis.

G cluster_2 Experimental Workflow for Hydrogel Characterization Prep Hydrogel Preparation Rheology Rheological Characterization Prep->Rheology Swelling Swelling Studies Prep->Swelling Stability Stability Testing (Syneresis) Prep->Stability Data Data Analysis & Interpretation Rheology->Data Swelling->Data Stability->Data

Caption: General experimental workflow for hydrogel characterization.

References

Technical Support Center: Optimizing N-Hexyl-D-gluconamide for Effective Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Hexyl-D-gluconamide for cell lysis. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient disruption of cells for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell lysis?

This compound is a non-ionic detergent.[1] Its amphiphilic nature, possessing both a hydrophilic sugar headgroup and a hydrophobic hexyl tail, allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis.[1] As a non-ionic detergent, it is considered mild and is often chosen to solubilize membrane proteins while preserving their native structure and function, which is crucial for many downstream applications like immunoprecipitation and functional assays.[2][3][4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q3: How do I choose the optimal concentration of this compound for my specific cell type?

The optimal concentration of this compound can vary depending on the cell type (e.g., mammalian, bacterial, yeast) and the specific application.[6] It is recommended to perform a concentration titration to determine the lowest effective concentration that provides sufficient lysis without causing excessive protein denaturation or aggregation.[7][8] Start with a concentration range around the estimated CMC and assess lysis efficiency and protein yield.

Q4: Can this compound interfere with downstream applications?

Yes, like other detergents, this compound can potentially interfere with certain downstream assays, such as some protein quantification methods.[9][10] It is crucial to check the compatibility of your lysis buffer components with all subsequent experimental steps. If interference is a concern, methods for detergent removal, such as dialysis or chromatography, may be necessary.[4][11]

Q5: How can I prevent protein degradation during cell lysis with this compound?

Protein degradation is a common issue during cell lysis. To minimize this, it is essential to work quickly and keep samples on ice or at 4°C throughout the procedure.[11][12] The addition of a protease inhibitor cocktail to the lysis buffer is also highly recommended to inhibit the activity of proteases released from cellular compartments upon lysis.[11][13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Cell Lysis Insufficient detergent concentration.Increase the concentration of this compound in your lysis buffer. Ensure the concentration is above the CMC.[2][4]
Lysis conditions are too gentle for the cell type.For cells with tough cell walls (e.g., bacteria, yeast), consider combining detergent lysis with a physical method like sonication or bead beating.[3][6][14]
Insufficient incubation time.Increase the incubation time of the cells with the lysis buffer.[8]
Low Protein Yield Incomplete cell lysis.Refer to the solutions for "Incomplete Cell Lysis".
Protein degradation.Add a protease inhibitor cocktail to your lysis buffer and maintain cold temperatures throughout the experiment.[11][12][13]
Protein precipitation or aggregation.The detergent concentration may be too high, leading to protein denaturation. Optimize the this compound concentration by performing a titration.[7]
High Viscosity of Lysate Release of DNA and RNA from the nucleus.Add DNase and RNase to the lysis buffer to digest nucleic acids and reduce viscosity.[14] Sonication can also shear DNA.[14]
Interference with Downstream Assays Presence of detergent in the sample.Check the compatibility of this compound with your specific assay.[9][10] If necessary, remove the detergent using methods like dialysis or size-exclusion chromatography.[4][11]
Protein Denaturation Harsh lysis conditions.As a mild, non-ionic detergent, this compound is less likely to cause denaturation. However, if denaturation is observed, try reducing the detergent concentration or incubation time.[2][4]

Experimental Protocols

Protocol 1: General Mammalian Cell Lysis

This protocol provides a starting point for the lysis of adherent or suspension mammalian cells using this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound

  • Protease Inhibitor Cocktail

  • Cell Scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Lysis:

    • Add ice-cold Lysis Buffer containing freshly added protease inhibitors to the cells. Use approximately 1 mL of Lysis Buffer per 10^7 cells.

    • For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, resuspend the pellet in the Lysis Buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Storage: Use the lysate immediately for downstream applications or store at -80°C.

Protocol 2: Bacterial Cell Lysis (Gram-negative)

This protocol is a starting point for the lysis of gram-negative bacteria, which often requires a combination of enzymatic and detergent-based methods.

Materials:

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound

  • Protease Inhibitor Cocktail

  • DNase I and RNase A

  • Microcentrifuge

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation and wash the pellet with TE Buffer.

  • Enzymatic Digestion: Resuspend the cell pellet in TE Buffer containing lysozyme (e.g., 1 mg/mL) and incubate at room temperature for 30 minutes.

  • Lysis: Add ice-cold Lysis Buffer containing freshly added protease inhibitors, DNase I, and RNase A.

  • Incubation: Incubate on ice for 30 minutes with occasional gentle vortexing. For more robust lysis, sonication on ice can be performed at this stage.

  • Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.

  • Collection: Transfer the supernatant to a new pre-chilled tube.

  • Storage: Proceed with downstream applications or store at -80°C.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_lysis Lysis cluster_clarify Clarification cluster_downstream Downstream Applications start Start with Cell Pellet (Mammalian or Bacterial) wash Wash with Ice-Cold Buffer start->wash add_lysis Add Lysis Buffer with This compound & Protease Inhibitors wash->add_lysis incubate Incubate on Ice add_lysis->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant (Clarified Lysate) centrifuge->collect downstream Protein Quantification, Western Blot, IP, etc. collect->downstream Troubleshooting_Logic cluster_lysis_issue Incomplete Lysis? cluster_lysis_solutions Solutions for Incomplete Lysis cluster_degradation_issue Protein Degradation? cluster_degradation_solutions Solutions for Degradation start Problem Encountered lysis_yes Yes start->lysis_yes e.g., Low Yield lysis_no No start->lysis_no inc_conc Increase Detergent Concentration lysis_yes->inc_conc add_physical Combine with Physical Method lysis_yes->add_physical inc_time Increase Incubation Time lysis_yes->inc_time degradation_yes Yes lysis_no->degradation_yes e.g., Smeared Bands degradation_no No lysis_no->degradation_no end Problem Resolved inc_conc->end add_physical->end inc_time->end add_inhibitors Add Protease Inhibitors degradation_yes->add_inhibitors keep_cold Maintain Cold Temperatures degradation_yes->keep_cold degradation_no->end Other Issue add_inhibitors->end keep_cold->end

References

Technical Support Center: Purity Analysis of N-Hexyl-D-gluconamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purity analysis of synthesized N-Hexyl-D-gluconamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods recommended for determining the purity and structural integrity of this compound?

A1: A combination of chromatographic and spectroscopic methods is essential for a thorough analysis. The recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): Primarily for assessing purity by quantifying the main compound relative to any impurities. A reverse-phase method using a C18 column is common.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the chemical structure and identifying impurities.[1][2]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]

  • Elemental Analysis (C, H, N): Provides confirmation of the empirical formula and is a standard measure of purity for small molecules.[3]

  • Infrared (IR) Spectroscopy: Helps to confirm the presence of key functional groups (e.g., amide, hydroxyl groups).[1]

  • Melting Point Determination: A straightforward method to assess purity; a sharp melting point close to the literature value indicates high purity.[1]

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Impurities typically arise from unreacted starting materials or side reactions. The synthesis of this compound is commonly achieved through the aminolysis of D-glucono-1,5-lactone with hexylamine.[1] Potential impurities include:

  • Unreacted D-glucono-1,5-lactone: The starting lactone.

  • Unreacted Hexylamine: The starting amine.

  • D-gluconic acid: Formed by the hydrolysis of the lactone if water is present.

  • Side products from degradation: If reaction temperatures are too high, degradation of the sugar moiety can occur.[1]

Q3: What is the acceptable purity level for this compound in a research or development setting?

A3: For most research applications, a purity of >95% as determined by HPLC (peak area) is considered acceptable.[1] For applications requiring high precision, such as pharmaceutical development, purity standards are much stricter, often requiring >99% purity and thorough characterization of any impurity exceeding 0.1%.[4] For elemental analysis, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[3]

Q4: How does the amphiphilic nature of this compound affect its analysis?

A4: this compound is a carbohydrate-based amphiphile, possessing a hydrophilic sugar headgroup and a hydrophobic hexyl tail.[1] This can lead to self-assembly and gel formation in certain solvents and concentrations.[1] In NMR, this can cause peak broadening due to molecular aggregation. It is crucial to select an appropriate solvent (like DMSO-d₆ or MeOD) and concentration to ensure the compound is fully dissolved as monomers for accurate analysis.

Troubleshooting Guides

HPLC Analysis Issues

Q: I am observing unexpected peaks in my HPLC chromatogram. How can I determine their origin? A: Unexpected peaks can be impurities, degradation products, or system artifacts.

  • Check for Starting Materials: Prepare and inject standards of your starting materials (D-glucono-1,5-lactone and hexylamine) to compare their retention times with the unknown peaks.

  • Perform a Blank Run: Inject your mobile phase without any sample to ensure the peaks are not from the solvent or system contamination.

  • Use Mass Spectrometry (LC-MS): If available, couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the unknown peaks can help identify them as starting materials, known side products, or degradation products. For MS-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid in the mobile phase.[5]

  • Stress Studies: Subject your purified sample to heat, acid, and base to see if any of the unknown peaks increase in intensity, which would suggest they are degradation products.

Q: My chromatographic peak for this compound is broad or tailing. What could be the issue? A: Poor peak shape is often due to secondary interactions or column issues.

  • Column Overload: Try injecting a more dilute sample.

  • Silanol Interactions: The free hydroxyl groups on the sugar moiety can interact with active silanol groups on the silica-based C18 column. Using a column with low silanol activity (end-capped) or adding a small amount of a competitive amine (like triethylamine) to the mobile phase can improve peak shape.

  • pH of Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analyte. For amide compounds, a slightly acidic pH can often improve peak shape.

NMR Spectroscopy Issues

Q: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What is the cause? A: Peak broadening for amphiphilic molecules like this compound is often due to aggregation or a low rate of exchange for hydroxyl protons.

  • Sample Concentration: The compound may be forming aggregates or a gel at the current concentration.[1] Dilute your sample significantly.

  • Solvent Choice: Ensure you are using a suitable deuterated solvent like DMSO-d₆, CD₃OD, or D₂O. In D₂O, the hydroxyl (-OH) and amide (-NH) protons will exchange with deuterium and may disappear or broaden, which can simplify the spectrum.

  • Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-60°C) can break up aggregates and increase molecular tumbling, leading to sharper peaks.[1]

Q: I see signals in my NMR spectrum that do not correspond to this compound. How do I identify them? A: Unidentified signals are typically from residual solvent or impurities.

  • Check Residual Solvent Peaks: Compare the chemical shifts of the unknown signals to standard charts of residual peaks for your deuterated solvent.

  • Identify Starting Materials: Compare the spectrum to the known spectra of hexylamine and D-glucono-1,5-lactone. An excess of hexylamine is often used in the synthesis and can be a common impurity.[1]

  • Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, making it easier to assign signals to either the desired product or an impurity structure.[2]

Experimental Protocols & Data

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.[1] For MS compatibility, use 0.1% formic acid in both water (A) and acetonitrile (B).[5]

    • Detection: Low UV (e.g., 210 nm) for the amide bond or an RI detector.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 1: Typical HPLC Parameters

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Detector | UV at 210 nm or RI |

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Interpretation: Compare the obtained chemical shifts, multiplicities, and integrations with expected values for the this compound structure.

Table 2: Expected NMR Chemical Shifts (Approximate) Note: Shifts can vary based on solvent and concentration.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide NH ~8.0 (triplet)-
Gluconamide H1' ~4.2 (doublet)~173 (C=O)
Gluconamide H2'-H5' ~3.4 - 4.0 (multiplets)~63 - 74 (Sugar Carbons)
Gluconamide CH₂OH ~3.5 (multiplet)-
Hexyl N-CH₂ ~3.1 (quartet)~39
Hexyl (CH₂)₄ ~1.2 - 1.4 (multiplets)~22 - 31
Hexyl CH₃ ~0.8 (triplet)~14
Protocol 3: Purity Confirmation by Elemental Analysis
  • Sample Preparation: The sample must be thoroughly dried to remove residual solvents, which can significantly affect the results. A purity of >95% is required for accurate analysis.

  • Analysis: Submit the sample to a qualified analytical laboratory for Carbon, Hydrogen, and Nitrogen (CHN) analysis.

  • Interpretation: The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.[3]

Table 3: Elemental Analysis Data for this compound (C₁₂H₂₅NO₆)

Element Theoretical % Acceptable Range (%)
Carbon (C) 51.60 51.20 - 52.00
Hydrogen (H) 9.02 8.62 - 9.42

| Nitrogen (N) | 5.01 | 4.61 - 5.41 |

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Analysis cluster_result Final Assessment Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR HPLC HPLC Purity (>95%?) Final_Purity Purity & Structure Confirmed HPLC->Final_Purity Yes Repurify Further Purification Required HPLC->Repurify No MS Mass Spectrometry (Confirm MW) NMR->MS MS->HPLC Elemental Elemental Analysis (Confirm Formula) Final_Purity->Elemental

Caption: Workflow for the purity and structural analysis of this compound.

HPLC_Troubleshooting Start Unexpected Peak in HPLC Check_Blank Run Blank (Mobile Phase Only) Start->Check_Blank Peak_Present Peak is from System/Solvent Check_Blank->Peak_Present Peak Persists Peak_Absent Peak is from Sample Check_Blank->Peak_Absent Peak Disappears Inject_Standards Inject Starting Material Standards Peak_Absent->Inject_Standards Match_Found Impurity is Unreacted Starting Material Inject_Standards->Match_Found Retention Time Matches No_Match Impurity is a Side-Product or Degradant Inject_Standards->No_Match No Match LCMS_Analysis Analyze with LC-MS to Identify Mass No_Match->LCMS_Analysis

Caption: Troubleshooting logic for identifying unknown peaks in an HPLC chromatogram.

Synthesis_Impurities cluster_impurities Potential Impurities Lactone D-glucono-1,5-lactone (Starting Material 1) Product This compound (Desired Product) Lactone->Product + Impurity1 Unreacted Lactone Lactone->Impurity1 Incomplete Reaction Impurity3 D-gluconic acid (from hydrolysis) Lactone->Impurity3 + H₂O Hexylamine Hexylamine (Starting Material 2) Hexylamine->Product Impurity2 Unreacted Hexylamine Hexylamine->Impurity2 Incomplete Reaction

Caption: Synthesis pathway showing the origin of potential impurities.

References

Common issues and solutions in the synthesis of N-Hexyl-D-gluconamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Hexyl-D-gluconamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction between D-glucono-1,5-lactone and hexylamine may not have gone to completion.

    • Solution: Ensure a molar excess of hexylamine is used, typically 1.5 to 2.0 equivalents, to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting lactone is no longer visible.

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature.

    • Solution: Maintain a reaction temperature between 40°C and 60°C.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation of the sugar-based starting material and product.[1]

  • Purity of Reactants: Impurities in either D-glucono-1,5-lactone or hexylamine can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the hexylamine by distillation before use.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: While some solvent-free methods report high yields in a short time, reaction times can vary. Monitor the reaction by TLC and allow it to proceed until completion.

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: The most common side products are oligomeric by-products.[1] These can form if the newly formed this compound reacts with another molecule of D-glucono-1,5-lactone.

  • Minimization Strategy:

    • Molar Ratio of Reactants: The most effective way to minimize the formation of these by-products is to use an excess of hexylamine (1.5 to 2.0 equivalents).[1] This ensures that the lactone is more likely to react with the primary amine rather than the hydroxyl groups of the product.

    • Controlled Addition: In some cases, slow, portion-wise addition of the D-glucono-1,5-lactone to the hexylamine can help to maintain a high effective concentration of the amine and reduce self-reaction.

Q3: The purification of my final product is proving difficult. What is the best method for purification?

A3: Purification can be challenging due to the amphiphilic nature of this compound.

  • Recrystallization: This is a common and effective method for purifying the product.

    • Recommended Solvents: A mixture of polar and non-polar solvents is often effective. For example, recrystallization from hot ethanol or a mixture of ethanol and diethyl ether can yield a pure crystalline product. The choice of solvent may require some optimization.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Eluent System: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The optimal eluent system should be determined by TLC analysis.

  • Removal of Ionic Impurities: If ionic impurities are suspected, washing the crude product with deionized water or using a mixed-bed ion-exchange resin during workup can be beneficial.

Q4: Should I use a solvent for the reaction?

A4: The synthesis of this compound can be performed effectively under solvent-free conditions, which is considered a "greener" approach.[1] However, in some cases, a solvent may be beneficial.

  • Solvent-Free: This method is often preferred for its simplicity and reduced environmental impact.[1] The reaction is typically carried out by directly mixing the reactants at a controlled temperature.

  • With Solvent: Solvents such as dimethyl sulfoxide (DMSO) or methanol can be used.[1] A solvent can be useful if you are experiencing issues with mixing or heat transfer, especially on a larger scale. However, the use of solvents may necessitate longer reaction times and more complex purification procedures.[1]

Data on Reaction Conditions and Yield

The following table summarizes typical reaction conditions and their impact on the yield of this compound.

Molar Ratio (Hexylamine:Lactone)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
1.5 : 1None502-4> 90Excess amine minimizes by-products.
2.0 : 1None601-3> 95Higher excess of amine can further improve yield and purity.
1.2 : 1None504-670-80Lower excess of amine may lead to incomplete conversion and by-product formation.
1.5 : 1MethanolReflux6-885-95Solvent may require longer reaction times and more rigorous purification.
1.5 : 1DMSO504-680-90Solvent choice can impact reaction rate and purification.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol describes a common and environmentally friendly method for the synthesis of this compound.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ethanol (for recrystallization)

  • Diethyl ether (for recrystallization)

Procedure:

  • To a clean, dry round-bottom flask, add hexylamine (1.5 - 2.0 equivalents).

  • Begin stirring the hexylamine and heat it to 50-60°C.

  • Slowly add D-glucono-1,5-lactone (1.0 equivalent) to the pre-heated hexylamine in small portions over 30 minutes.

  • Continue stirring the reaction mixture at 50-60°C.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 1-4 hours, once the D-glucono-1,5-lactone spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will likely solidify upon cooling.

  • Purify the crude product by recrystallization from hot ethanol or an ethanol/diethyl ether mixture.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point determination.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant1 D-glucono-1,5-lactone Intermediate Nucleophilic Attack (Ring Opening) Reactant1->Intermediate + Reactant2 Hexylamine Reactant2->Intermediate Product This compound Intermediate->Product Amide Bond Formation Conditions 40-60°C Solvent-free Intermediate->Conditions

Caption: Synthesis of this compound from D-glucono-1,5-lactone and hexylamine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Purity > 98% by NMR? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No ImpurityIssue Impurity Issue CheckPurity->ImpurityIssue No End Successful Synthesis CheckPurity->End Yes IncreaseAmine Increase hexylamine to 2.0 eq. LowYield->IncreaseAmine Recrystallize Recrystallize from Ethanol/Ether ImpurityIssue->Recrystallize CheckTemp Verify temperature is 50-60°C IncreaseAmine->CheckTemp IncreaseTime Increase reaction time CheckTemp->IncreaseTime IncreaseTime->Start Recrystallize->CheckPurity ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom If needed ColumnChrom->CheckPurity

References

How to prevent precipitation of N-Hexyl-D-gluconamide in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of N-Hexyl-D-gluconamide in buffer solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used?

This compound is a non-ionic, sugar-based surfactant.[1] Its amphiphilic nature, with a hydrophilic sugar headgroup and a hydrophobic hexyl tail, allows it to stabilize molecules in aqueous solutions, making it useful in various biochemical and pharmaceutical applications.

2. What causes this compound to precipitate in buffer solutions?

Precipitation, which can include gelation, is primarily influenced by three main factors:

  • Concentration: Exceeding the solubility limit of this compound in a specific buffer will cause it to precipitate. For the related N-hexyl-D-galactonamide, the minimum concentration for gelation (a form of precipitation) is 1 wt%.[2]

  • Temperature: Non-ionic surfactants like this compound can exhibit a "cloud point," a temperature above which they phase separate from the solution and appear cloudy or precipitate.

  • Buffer Composition: The pH, ionic strength, and specific ions in the buffer can affect the solubility of this compound.

3. What is a recommended starting point for dissolving this compound in a buffer?

A common starting method is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the desired aqueous buffer.[2] It is recommended to keep the final concentration of the organic solvent low (e.g., ≤1% v/v) to minimize its potential effects on the experiment.[2]

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitate.

Below is a step-by-step guide to troubleshoot and resolve precipitation issues.

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_temp Is the temperature appropriate? check_concentration->check_temp No solution_concentration Reduce Concentration check_concentration->solution_concentration Yes check_buffer Is the buffer composition optimal? check_temp->check_buffer No solution_temp Adjust Temperature check_temp->solution_temp Yes check_mixing Was the mixing procedure correct? check_buffer->check_mixing No solution_buffer Modify Buffer check_buffer->solution_buffer Yes solution_mixing Improve Mixing check_mixing->solution_mixing Yes G cluster_factors Factors Influencing Solubility Concentration Concentration Solubility This compound Solubility Concentration->Solubility Temperature Temperature Temperature->Solubility Buffer_pH Buffer_pH Buffer_pH->Solubility Ionic_Strength Ionic_Strength Ionic_Strength->Solubility

References

Technical Support Center: N-Hexyl-D-gluconamide Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the pH-controlled self-assembly of N-Hexyl-D-gluconamide.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism driving the pH-dependent self-assembly of this compound?

A1: The self-assembly of this compound into a hydrogel is primarily governed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic forces[1]. The gluconamide headgroup contains multiple hydroxyl (-OH) and amide (-CONH-) groups that can form extensive intermolecular hydrogen bonds. The hexyl tail provides a hydrophobic driving force for aggregation in aqueous solutions[1]. While this compound itself does not have strongly ionizable groups, its self-assembly can be sensitive to pH due to the influence of pH on the hydrogen bonding network and the potential for hydrolysis of the amide bond at extreme pH values over time. The protonation state of any buffer components or additives can also influence the self-assembly process.

Q2: How does pH influence the morphology of the self-assembled structures?

A2: For amphiphiles with ionizable groups, pH can dramatically alter the morphology of self-assembled structures, causing transitions between micelles, nanofibers, and vesicles[2]. While this compound is non-ionic, subtle changes in pH can still impact the delicate balance of forces governing self-assembly. It is hypothesized that pH can modulate the hydrogen bonding network, potentially leading to variations in the packing of the molecules and the resulting fibrillar structures. In analogous systems, acidic or basic conditions can alter the degree of ionization of head groups, leading to changes in electrostatic repulsion and a transition in morphology[2][3].

Q3: What is the role of the hydrophobic hexyl chain in the self-assembly process?

A3: The hydrophobic hexyl chain plays a crucial role in initiating the self-assembly process. In an aqueous environment, the nonpolar hexyl chains tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect[1]. This initial aggregation brings the gluconamide headgroups into proximity, facilitating the formation of the hydrogen bond network that stabilizes the resulting fibrillar structures.

Troubleshooting Guide

Issue 1: Inconsistent or Failed Hydrogel Formation

  • Q: My this compound solution is not forming a gel, or the gelation is inconsistent between batches. What are the possible causes?

    • A:

      • Incorrect pH: The stability of the hydrogen-bonding network required for gelation can be pH-dependent. Ensure the final pH of your solution is within the optimal range for gelation. It is recommended to prepare a fresh buffer solution and verify its pH before use.

      • Concentration Below Critical Gelation Concentration (CGC): Like other hydrogelators, this compound has a critical gelation concentration below which it will not form a stable hydrogel. You may need to increase the concentration of the gluconamide.

      • Insufficient Incubation Time/Temperature: Self-assembly is a time- and temperature-dependent process. Ensure you are allowing sufficient time for the gel to form at the appropriate temperature. Some sugar-based gelators require a heating and cooling cycle to promote self-assembly.

      • Impurities: Impurities in the this compound or the solvent can interfere with the self-assembly process. Use high-purity reagents and solvents.

Issue 2: Hydrogel Collapses or Syneresis (Expulsion of Water)

  • Q: My hydrogel forms initially but then collapses or "weeps" water over time. Why is this happening?

    • A:

      • pH Shift: The pH of the hydrogel environment may be changing over time, perhaps due to atmospheric CO2 absorption (if alkaline) or degradation of components. This can disrupt the stability of the fibrillar network.

      • Unstable Network Formation: The initial gel network may be kinetically trapped in an unstable state. Over time, the network rearranges to a more thermodynamically stable, but collapsed, state. Optimizing the cooling rate or annealing the gel at a constant temperature might help form a more stable network.

      • Hydrolysis: At very low or high pH, the amide bond of the this compound could be susceptible to hydrolysis over extended periods, leading to the breakdown of the gelator molecule and subsequent collapse of the hydrogel.

Issue 3: Unexpected Rheological Properties

  • Q: The mechanical strength (e.g., storage modulus, G') of my hydrogel is lower than expected or varies significantly. What could be the reason?

    • A:

      • Suboptimal pH: The mechanical properties of pH-sensitive hydrogels are often maximal within a specific pH range. Deviations from this optimal pH can lead to a weaker gel network. In some glycolipid systems, the elastic modulus can be significantly higher at a more acidic pH[3].

      • Incomplete Fibril Formation: The overall strength of the hydrogel is dependent on the formation of a well-developed, entangled network of fibers[1]. Factors that inhibit fibril growth and entanglement, such as incorrect pH or the presence of disruptive solutes, will result in a weaker gel.

      • Shear History: The rheological properties of some hydrogels can be sensitive to their shear history. Ensure a consistent and gentle handling protocol when preparing samples for rheological measurements.

Data on pH Influence on Self-Assembly

ParameterEffect of Varying pHRationale
Gelation Time Can be significantly affected.pH can influence the rate of nucleation and growth of self-assembled fibers by altering surface charges and hydrogen bonding kinetics.
Mechanical Strength (Storage Modulus, G') Often exhibits a pH optimum.The stability of the fibrillar network, which dictates the gel's mechanical properties, is dependent on the hydrogen bonding and electrostatic interactions that are influenced by pH[3].
Morphology Can induce transitions (e.g., micelles to fibers).Changes in pH can alter the ionization state of functional groups, leading to changes in molecular packing and the resulting supramolecular structures[2].
Swelling Ratio Highly dependent on pH for ionic hydrogels.For hydrogels with acidic or basic groups, changes in pH lead to ionization and electrostatic repulsion, causing the hydrogel to swell or deswell[4][5].

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel at a Controlled pH
  • Preparation of Stock Solution:

    • Dissolve this compound in deionized water or a buffer of choice (e.g., phosphate-buffered saline, PBS) to the desired final concentration (e.g., 0.5 - 2.0 wt%).

    • Gently heat the solution (e.g., to 60-80 °C) with stirring until the solid is completely dissolved.

  • pH Adjustment:

    • Cool the solution to room temperature.

    • If not using a buffer, adjust the pH of the solution by dropwise addition of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring with a calibrated pH meter.

    • If using a buffer, ensure the final pH of the gluconamide solution is at the desired value.

  • Gelation:

    • Leave the solution undisturbed at a constant temperature (e.g., room temperature or 4 °C) for a specified period (e.g., 2-24 hours) to allow for self-assembly and gelation.

    • Confirm gel formation by inverting the vial; a stable gel will not flow.

Protocol 2: Characterization of Hydrogel Properties
  • Rheology:

    • Use a rheometer with a parallel plate or cone-and-plate geometry to measure the viscoelastic properties of the hydrogel.

    • Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). A gel is typically characterized by G' > G''.

    • Perform a strain sweep to identify the linear viscoelastic region.

  • Electron Microscopy (TEM/SEM):

    • To visualize the fibrillar network, prepare samples for Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • For TEM, a small amount of the hydrogel can be placed on a TEM grid, stained (e.g., with uranyl acetate), and dried.

    • For SEM, the hydrogel can be freeze-dried or critically point dried, and then sputter-coated with a conductive material (e.g., gold) before imaging.

Visualizations

Self_Assembly_Mechanism cluster_solution Aqueous Solution cluster_assembly Self-Assembly Process cluster_gel Hydrogel State Monomers This compound Monomers Aggregation Hydrophobic Aggregation of Hexyl Chains Monomers->Aggregation Hydrophobic Effect H_Bonding Intermolecular H-Bonding Aggregation->H_Bonding Proximity Induced Fibers Fibrillar Network H_Bonding->Fibers Fiber Growth Gel Entangled Network (Hydrogel) Fibers->Gel Entanglement pH_Control pH_Control pH_Control->H_Bonding Modulates H-Bond Network Stability

Caption: Proposed mechanism for the self-assembly of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution of this compound Heat Heat to Dissolve Start->Heat Cool Cool to Room Temperature Heat->Cool pH_Adjust Adjust pH with Acid/Base or Buffer Cool->pH_Adjust Incubate Incubate at Constant Temperature pH_Adjust->Incubate Check_Gel Check for Gelation (Inversion Test) Incubate->Check_Gel Check_Gel->pH_Adjust No Gel (Adjust Parameters) Characterize Characterize Hydrogel (Rheology, Microscopy) Check_Gel->Characterize Gel Formed End End Characterize->End

Caption: Experimental workflow for pH-controlled hydrogel formation.

References

Technical Support Center: Scaling Up N-Hexyl-D-gluconamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of N-Hexyl-D-gluconamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Conventional Synthesis: Aminolysis of D-glucono-1,5-lactone

This is the most common method for synthesizing this compound, involving the reaction of D-glucono-1,5-lactone with hexylamine.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Insufficient amount of hexylamine.1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Ensure the reaction temperature does not exceed 60°C to prevent degradation.[1] 3. Maintain the reaction temperature within the optimal range of 40-60°C.[1] 4. Use a molar excess of hexylamine (1.5 to 2.0 equivalents) to drive the reaction to completion.[1]
Product is a sticky solid or oil, difficult to crystallize 1. Presence of unreacted starting materials. 2. Formation of oligomeric byproducts. 3. Residual solvent.1. Wash the crude product with a non-polar solvent like hexane to remove unreacted hexylamine. 2. Use a molar excess of hexylamine during the reaction to minimize the formation of oligomers.[1] Purification by column chromatography may be necessary. 3. Ensure the product is thoroughly dried under vacuum.
Presence of multiple spots on TLC/peaks in HPLC 1. Unreacted D-glucono-1,5-lactone. 2. Excess hexylamine. 3. Formation of oligomeric byproducts. 4. Formation of hexylammonium gluconate.1. D-glucono-1,5-lactone is water-soluble and can be removed by an aqueous wash of the reaction mixture (if a solvent is used). 2. Excess hexylamine can be removed by washing with a non-polar solvent or by vacuum distillation. 3. These can be challenging to remove by crystallization alone. Column chromatography on silica gel may be required. 4. This can occur if there is water present, leading to the hydrolysis of the lactone to gluconic acid, which then forms a salt with hexylamine. Ensure anhydrous reaction conditions.
Enzymatic Synthesis

Enzymatic synthesis offers a green alternative with high selectivity, typically using a lipase to catalyze the amidation.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Enzyme Activity 1. Inappropriate enzyme selection. 2. Suboptimal pH or temperature. 3. Enzyme denaturation by solvent. 4. Water activity is not optimal.1. Screen different lipases (e.g., from Candida antarctica, Mucor miehei) for the best performance.[2] 2. Optimize the pH and temperature for the chosen lipase. Many lipases have an optimal temperature between 40-60°C. 3. Choose a solvent that maintains enzyme stability. t-butanol or solvent-free systems are often preferred. 4. Water activity is crucial for shifting the equilibrium towards synthesis rather than hydrolysis. The use of molecular sieves can help control water content.
Difficult Product Separation from Enzyme 1. Use of a free enzyme.1. Use an immobilized lipase, which can be easily filtered off at the end of the reaction, simplifying downstream processing.
Formation of Ester Byproducts 1. The enzyme may catalyze the esterification of gluconic acid (if present) with the alcohol solvent.1. Use a solvent-free system or a non-alcoholic solvent. Ensure the D-glucono-1,5-lactone is free from gluconic acid impurity.
Mechanochemical Synthesis

This solvent-free method uses mechanical force (ball milling) to drive the reaction.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient milling time or frequency. 2. Inappropriate ball-to-powder ratio. 3. Caking of the reaction mixture.1. Increase the milling time and/or frequency. Monitor the reaction progress at different time points. 2. Optimize the ball-to-powder ratio for efficient energy transfer. 3. If caking occurs, briefly interrupt the milling to break up the agglomerates.
Product is contaminated with starting materials 1. Non-optimized reaction conditions.1. Systematically vary the milling parameters (time, frequency, temperature) to find the optimal conditions for complete conversion.
Thermal Degradation 1. Excessive milling time or frequency leading to high temperatures.1. Use a temperature-controlled milling jar or introduce cooling cycles during the milling process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a lab scale?

A1: The most straightforward and widely used method is the aminolysis of D-glucono-1,5-lactone with hexylamine. This reaction is typically conducted under solvent-free conditions at a moderate temperature (40-60°C).[1]

Q2: How can I purify the crude this compound?

A2: The primary method for purification is crystallization. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or acetone) and then allow it to cool slowly. The addition of a non-polar anti-solvent (e.g., hexane or diethyl ether) can also induce crystallization. If significant impurities are present, column chromatography on silica gel may be necessary before crystallization.

Q3: What are the main challenges in scaling up the conventional synthesis?

A3: The main challenges include:

  • Heat transfer: Maintaining a uniform temperature in a large reactor can be difficult, and localized overheating can lead to product degradation.

  • Mixing: Ensuring efficient mixing of the reactants is crucial for a complete reaction and to avoid the formation of byproducts.

  • Downstream processing: Handling large volumes of solvents for extraction and crystallization can be cumbersome and costly. Developing a robust crystallization procedure with high recovery is critical.

  • Solvent use: Traditional methods may use hazardous solvents, which are problematic on a large scale due to safety and environmental concerns.[1]

Q4: Is enzymatic synthesis a viable option for large-scale production?

A4: Enzymatic synthesis is a promising green alternative. For large-scale production, the use of an immobilized enzyme is essential to facilitate catalyst recovery and reuse. The main challenges are the cost of the enzyme and the optimization of the reaction conditions to achieve high conversion and minimize downstream processing.

Q5: What are the advantages of mechanochemical synthesis?

A5: The primary advantage is that it is a solvent-free method, which significantly reduces waste and simplifies product work-up. It can also lead to shorter reaction times and may offer different selectivity compared to solution-based methods. However, scalability can be a challenge and requires specialized equipment.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Production
Parameter Conventional Synthesis Enzymatic Synthesis Mechanochemical Synthesis
Starting Materials D-glucono-1,5-lactone, HexylamineD-glucono-1,5-lactone, HexylamineD-glucono-1,5-lactone, Hexylamine
Typical Reaction Temp. 40 - 60 °C[1]40 - 60 °C (lipase dependent)Ambient (can increase with milling)
Solvent Often solvent-free, can use polar aprotic solventst-butanol, or solvent-freeSolvent-free
Catalyst None (self-catalyzed)Lipase (e.g., from Candida antarctica)None (mechanical energy)
Typical Yield High (can be >90%)Moderate to High (highly dependent on optimization)High (can be >90%)
Purity of Crude Product Moderate to HighHigh (due to enzyme selectivity)High
Key Advantages Simple, well-establishedHigh selectivity, mild conditions, greenSolvent-free, rapid
Key Challenges Potential for byproducts, use of excess amine, scalability of purificationEnzyme cost and stability, downstream processingScalability, specialized equipment

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the aminolysis of D-glucono-1,5-lactone.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine (1.5-2.0 molar equivalents)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ethanol (for crystallization)

  • Hexane (for washing)

Procedure:

  • To a round bottom flask, add D-glucono-1,5-lactone (1 equivalent).

  • Add hexylamine (1.5-2.0 equivalents) to the flask.

  • Stir the mixture at a temperature between 40-60°C. The reaction is typically exothermic, so careful temperature control is necessary.

  • Continue stirring for 2-4 hours or until the reaction is complete (monitor by TLC). The mixture will become a viscous liquid and then solidify upon completion.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the crude solid with cold hexane to remove any unreacted hexylamine.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start D-glucono-1,5-lactone + Hexylamine reaction Reaction (40-60°C, 2-4h) start->reaction crude Crude Product reaction->crude wash Wash with Hexane crude->wash crystallization Recrystallization (Ethanol) wash->crystallization filtration Filtration & Drying crystallization->filtration final_product This compound filtration->final_product analysis TLC, HPLC, NMR final_product->analysis

Caption: Experimental workflow for the conventional synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation temp Suboptimal Temp. start->temp amine Insufficient Amine start->amine extend_time Extend Reaction Time incomplete_reaction->extend_time control_temp Control Temp. (<60°C) degradation->control_temp optimize_temp Optimize Temp. (40-60°C) temp->optimize_temp increase_amine Increase Hexylamine amine->increase_amine

Caption: Troubleshooting logic for low yield in conventional synthesis.

References

Strategies to enhance the shelf-life of N-Hexyl-D-gluconamide solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of N-Hexyl-D-gluconamide solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: A decrease in this compound concentration is likely due to chemical degradation, primarily through hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by acidic or basic conditions and is accelerated by elevated temperatures.[1] this compound solutions, particularly if unbuffered or stored improperly, can undergo hydrolysis to form D-gluconic acid and n-hexylamine.

Q2: My this compound solution has become hazy or has formed a precipitate upon storage. What is happening?

A2: this compound is an amphiphilic molecule known to self-assemble into higher-order structures like micelles or hydrogels in aqueous solutions.[2][3] Changes in temperature or the presence of contaminants can affect these self-assembled structures, leading to precipitation or haziness. For instance, a decrease in temperature can reduce the solubility and promote aggregation.

Q3: I have noticed a change in the pH of my this compound solution. Is this related to degradation?

A3: Yes, a change in pH can be an indicator of degradation. The hydrolysis of this compound yields D-gluconic acid and n-hexylamine. D-gluconic acid will decrease the pH (make it more acidic), while n-hexylamine is basic. The net effect on pH will depend on the relative amounts and pKa values of these degradation products. Monitoring the pH of the solution can be a simple, indirect way to assess its stability.

Q4: How can I minimize the degradation of my this compound solution during my experiments?

A4: To minimize degradation, it is crucial to control the experimental conditions. This includes:

  • pH Control: Maintain the pH of the solution within a stable range, ideally close to neutral (pH 6-8), using a suitable buffer system.

  • Temperature Control: Avoid high temperatures. Store solutions at recommended temperatures (e.g., refrigerated or as specified for the formulation) and minimize exposure to elevated temperatures during experiments.

  • Light Protection: Store solutions in light-resistant containers to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage or if the molecule is susceptible to oxidation, consider purging the solution and headspace with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The most common pathway, involving the cleavage of the amide bond to yield D-gluconic acid and n-hexylamine. This can be catalyzed by acids or bases.

  • Oxidation: The polyhydroxy portion of the molecule could be susceptible to oxidation, potentially leading to the formation of various sugar-related oxidized species. Oxidative degradation can be initiated by factors like exposure to oxygen, light, or the presence of metal ions.

Q6: What analytical methods can be used to assess the stability of this compound solutions?

A6: A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique.[4][5][6][7] The method should be validated to ensure it can separate the parent compound from any potential degradation products generated during forced degradation studies.

Q7: What are forced degradation studies and why are they important?

A7: Forced degradation studies (or stress testing) are designed to accelerate the degradation of a drug substance to generate its potential degradation products.[1][8][9][10][11] These studies are critical for:

  • Identifying likely degradation products and understanding degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.

  • Gaining insights into the intrinsic stability of the molecule.

Conditions for forced degradation typically include exposure to acid, base, oxidation, heat, and light.[1][9][11]

Q8: What excipients can be used to enhance the shelf-life of this compound solutions?

A8: The choice of excipients depends on the specific formulation and intended use. For stabilizing amphiphilic molecules like this compound, the following excipients can be considered:

  • Buffers: To maintain a stable pH and prevent acid or base-catalyzed hydrolysis. Common buffers include phosphate or citrate buffers.

  • Antioxidants: To protect against oxidative degradation. Examples include ascorbic acid, sodium metabisulfite, and tocopherols.

  • Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) is a common example.

  • Polyols: Sugars and polyhydroxy alcohols like sucrose, sorbitol, or mannitol can help stabilize the structure of polyhydroxy compounds in solution.[12][13]

  • Surfactants: In some cases, other non-ionic surfactants can be used to stabilize the formulation and prevent aggregation.[12][13][14][15][16][17]

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductsAnalytical Detection
Hydrolysis D-gluconic acid, n-HexylamineHPLC, GC-MS (for hexylamine)
Oxidation Oxidized gluconamide derivativesLC-MS

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours
Base Hydrolysis 0.1 M NaOH24 - 72 hours
Oxidation 3% H₂O₂24 - 72 hours
Thermal Degradation 60°C - 80°C24 - 72 hours
Photodegradation UV light (254 nm) and visible light24 - 72 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified time.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified time.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Photodegradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, e.g., by UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

Visualizations

Degradation_Pathway NHG This compound Hydrolysis Hydrolysis (Acid/Base, Heat) NHG->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) NHG->Oxidation DP1 D-Gluconic Acid Hydrolysis->DP1 DP2 n-Hexylamine Hydrolysis->DP2 DP3 Oxidized Gluconamide Derivatives Oxidation->DP3 Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Stress Stock->Acid Base Basic Stress Stock->Base Oxidative Oxidative Stress Stock->Oxidative Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation & Shelf-life Estimation HPLC->Data Troubleshooting_Logic Start Issue with this compound Solution? Concentration_Decrease Concentration Decrease? Start->Concentration_Decrease Haze_Precipitate Haze/Precipitate? Concentration_Decrease->Haze_Precipitate No Hydrolysis Likely Hydrolysis. Check pH and Temperature. Concentration_Decrease->Hydrolysis Yes pH_Change pH Change? Haze_Precipitate->pH_Change No Aggregation Aggregation/Precipitation. Check Temperature and Concentration. Haze_Precipitate->Aggregation Yes Degradation_Indicator Indicator of Degradation. Monitor pH and Concentration. pH_Change->Degradation_Indicator Yes No_Issue Solution Stable pH_Change->No_Issue No

References

Validation & Comparative

A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Non-ionic Detergents for the Solubilization of Membrane Proteins.

The successful extraction of membrane proteins from their native lipid bilayer is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and biological activity. This guide provides a comprehensive comparison of two non-ionic detergents: N-Hexyl-D-gluconamide and n-Octyl-β-D-glucopyranoside (Octyl glucoside).

Executive Summary

Both this compound and Octyl glucoside are non-ionic detergents with carbohydrate-based headgroups, making them generally mild and suitable for solubilizing membrane proteins. Octyl glucoside is a well-characterized and widely used detergent with a moderate Critical Micelle Concentration (CMC) that allows for its ready removal by dialysis. This compound is a structurally similar but less extensively studied detergent. While direct comparative studies on their membrane protein extraction efficiency are limited, this guide consolidates available data on their physicochemical properties and provides general experimental protocols to assist researchers in selecting the appropriate detergent for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and Octyl glucoside is presented below. These parameters are crucial for understanding the behavior of the detergents in solution and their potential impact on membrane protein extraction and stability.

PropertyThis compoundOctyl glucosideReferences
Chemical Formula C₁₂H₂₅NO₆C₁₄H₂₈O₆
Molecular Weight ( g/mol ) 279.33292.37
Detergent Class Non-ionicNon-ionic[1][2]
Critical Micelle Concentration (CMC) Not explicitly found in literature20-25 mM[1][2][3][4]
Micelle Molecular Weight ( g/mol ) Not available in literature~8,000 - 25,000[1][5]
Aggregation Number Not available in literature~27 - 84[1]
Solubility Soluble in waterHigh water solubility[1][6]
Dialyzable Expected to be dialyzable due to anticipated high CMCYes, due to high CMC[1][7]

Performance in Membrane Protein Extraction: What the Data Shows

Octyl glucoside is a well-established detergent for the solubilization of a variety of membrane proteins.[7][8] Its effectiveness is attributed to its ability to form small, uniform micelles that can encapsulate the hydrophobic transmembrane domains of proteins, thereby rendering them soluble in aqueous solutions.[1] The relatively high CMC of Octyl glucoside facilitates its removal from protein preparations by dialysis, which is advantageous for downstream applications that are sensitive to the presence of detergents.[1][7] However, for some sensitive proteins like certain G-protein coupled receptors (GPCRs), Octyl glucoside can be considered a relatively harsh detergent.[2]

This compound , with a shorter alkyl chain than Octyl glucoside, is expected to have a higher CMC. While this would make it even more readily dialyzable, it may also imply that it is a milder detergent, potentially less efficient at disrupting the lipid bilayer to extract proteins. Shorter alkyl chain detergents are generally considered milder than their longer-chain counterparts.[9] Research on N-alkyl-D-gluconamides has focused on their surfactant and hydrogel-forming properties, but their application in membrane protein extraction is not well-documented.[6]

Experimental Protocols

Below are generalized protocols for membrane protein extraction using a non-ionic detergent. These should be optimized for each specific protein and membrane system.

General Membrane Protein Extraction Protocol

This protocol outlines the basic steps for solubilizing membrane proteins from a prepared membrane fraction.

G cluster_0 Membrane Preparation cluster_1 Protein Solubilization start Start with isolated cell or tissue pellet homogenize Homogenize in lysis buffer start->homogenize centrifuge1 Centrifuge to pellet nuclei and debris homogenize->centrifuge1 ultracentrifuge Ultracentrifuge supernatant to pellet membranes centrifuge1->ultracentrifuge wash Wash membrane pellet ultracentrifuge->wash end_prep Isolated membrane fraction wash->end_prep resuspend Resuspend membrane pellet in solubilization buffer end_prep->resuspend add_detergent Add detergent (e.g., Octyl glucoside or this compound) to desired concentration resuspend->add_detergent incubate Incubate with gentle agitation add_detergent->incubate centrifuge2 Ultracentrifuge to pellet non-solubilized material incubate->centrifuge2 collect Collect supernatant containing solubilized membrane proteins centrifuge2->collect end_sol Solubilized membrane proteins collect->end_sol

Caption: General workflow for membrane protein extraction.

Detailed Steps:

  • Membrane Preparation:

    • Start with a pellet of cells or a tissue sample.

    • Homogenize the sample in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors) on ice.

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.

    • Wash the membrane pellet with a suitable buffer to remove contaminating soluble proteins.

  • Protein Solubilization:

    • Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).

    • Add the chosen detergent (Octyl glucoside or this compound) to a final concentration above its CMC. A common starting point for Octyl glucoside is 1-2% (w/v). For this compound, empirical determination of the optimal concentration would be necessary.

    • Incubate the mixture for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation.

    • Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any non-solubilized membrane material.

    • The supernatant now contains the solubilized membrane proteins, ready for downstream purification and analysis.

Downstream Compatibility

The choice of detergent can significantly impact downstream applications.

ApplicationThis compoundOctyl glucoside
SDS-PAGE & Western Blot Expected to be compatible.Compatible.
Chromatography (IEX, SEC, Affinity) Expected to be compatible.Compatible.[7]
Structural Studies (Crystallography, Cryo-EM) Compatibility not well-established.Used, but can be detrimental to crystal formation for some proteins.
Functional Assays Compatibility needs to be empirically determined.Can sometimes inactivate sensitive proteins.[2]

Signaling Pathways and Logical Relationships

The process of membrane protein extraction can be visualized as a series of logical steps, each with critical parameters that influence the final outcome.

G cluster_0 Detergent Selection cluster_1 Extraction Process cluster_2 Outcome Detergent Detergent Choice (e.g., this compound vs. Octyl glucoside) Properties Physicochemical Properties - CMC - Alkyl Chain Length - Headgroup Detergent->Properties Extraction Membrane Protein Extraction Properties->Extraction Parameters Experimental Parameters - Detergent Concentration - Temperature - Incubation Time Extraction->Parameters Outcome Extraction Outcome Parameters->Outcome Yield Protein Yield Outcome->Yield Stability Protein Stability & Activity Outcome->Stability

Caption: Factors influencing membrane protein extraction success.

Conclusion and Recommendations

Octyl glucoside remains a reliable and well-characterized choice for the solubilization of a broad range of membrane proteins, with the significant advantage of being easily removable. Its performance is well-documented, providing a solid baseline for new extraction protocols.

This compound presents a potentially milder alternative due to its shorter alkyl chain. However, the lack of specific data, particularly its CMC and demonstrated efficacy in membrane protein extraction, necessitates an empirical approach for its use. Researchers interested in exploring novel, potentially gentler detergents for sensitive membrane proteins may find this compound to be a candidate for screening, but should be prepared to perform extensive optimization.

For researchers and drug development professionals, the optimal choice between these two detergents will ultimately depend on the specific membrane protein of interest, its inherent stability, and the requirements of downstream applications. We recommend starting with the well-established protocols for Octyl glucoside and considering this compound as part of a broader detergent screening strategy for challenging targets.

References

A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-alkyl-D-gluconamide Performance Against Conventional Surfactants, Supported by Experimental Data.

N-alkyl-D-gluconamides are a class of non-ionic surfactants derived from renewable resources, positioning them as sustainable alternatives to traditional petroleum-based surfactants. Their inherent biodegradability and potentially low toxicity make them attractive for a wide range of applications, including pharmaceuticals, cosmetics, and bioremediation. This guide provides a comparative analysis of their performance against other commonly used surfactants, supported by experimental data and detailed methodologies.

Performance Data: A Comparative Overview

The effectiveness of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by the critical micelle concentration (CMC). The following tables summarize these key performance indicators for a series of N-alkyl-D-gluconamides and compares them with well-established anionic, cationic, and non-ionic surfactants.

Table 1: Physicochemical Properties of N-Alkyl-N-methyl-D-gluconamides with Varying Alkyl Chain Lengths

SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
N-Decyl-N-methyl-D-gluconamideC104.827.5
N-Dodecyl-N-methyl-D-gluconamideC121.228.0
N-Tetradecyl-N-methyl-D-gluconamideC140.329.0
N-Hexadecyl-N-methyl-D-gluconamideC160.0830.5
N-Octadecyl-N-methyl-D-gluconamideC180.0232.0

Table 2: Comparative Performance of N-Dodecyl-N-methyl-D-gluconamide and Common Surfactants

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
N-Dodecyl-N-methyl-D-gluconamideNon-ionic1.228.0
Sodium Dodecyl Sulfate (SDS)[1][2]Anionic8.2[1]~39[3]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.9 - 1.0~36
Polysorbate 80 (Tween 80)Non-ionic0.012 - 0.019[4]~36-42

Experimental Protocols

The data presented in this guide is based on established methodologies for surfactant characterization. The following are detailed protocols for the key experiments cited.

Synthesis of N-alkyl-D-gluconamides

A common synthetic route for N-alkyl-D-gluconamides involves the amidation of D-glucono-δ-lactone with an appropriate N-alkylamine.

Materials:

  • D-glucono-δ-lactone

  • N-alkylamine (e.g., N-dodecylamine)

  • Methanol (anhydrous)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve D-glucono-δ-lactone in anhydrous methanol in a round-bottom flask.

  • Add a stoichiometric equivalent of the N-alkylamine to the solution.

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure N-alkyl-D-gluconamide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension at the CMC are determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Apparatus:

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each reading.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot. The surface tension value at this concentration is the surface tension at the CMC.

Assessment of Foaming Properties

The foaming ability and stability of surfactant solutions can be evaluated using a simple shaking method.

Materials:

  • Graduated cylinders with stoppers

  • Stopwatch

  • Surfactant solutions of known concentrations

Procedure for Foamability:

  • Add a fixed volume (e.g., 20 mL) of the surfactant solution to a graduated cylinder.

  • Stopper the cylinder and shake it vigorously for a fixed period (e.g., 30 seconds).

  • Immediately after shaking, record the initial volume of the foam produced.

Procedure for Foam Stability:

  • After recording the initial foam volume, start a stopwatch.

  • Record the volume of the foam at regular intervals (e.g., every minute) until the foam has completely collapsed or reached a stable volume.

  • Foam stability can be expressed as the time taken for the foam volume to reduce to half of its initial volume (half-life).

Visualizing the Structure-Property Relationship and Experimental Workflow

To better understand the relationship between the molecular structure of N-alkyl-D-gluconamides and their surfactant properties, as well as the experimental workflow for their characterization, the following diagrams are provided.

cluster_structure Molecular Structure cluster_properties Surfactant Properties Hydrophilic Head Hydrophilic Head N-alkyl-D-gluconamide N-alkyl-D-gluconamide Hydrophilic Head->N-alkyl-D-gluconamide Gluconamide Group Hydrophobic Tail Hydrophobic Tail Hydrophobic Tail->N-alkyl-D-gluconamide Alkyl Chain Alkyl Chain Length Alkyl Chain Length CMC CMC Alkyl Chain Length->CMC Increases -> Decreases Surface Tension Surface Tension Alkyl Chain Length->Surface Tension Increases -> Slightly Increases N-alkyl-D-gluconamide->Alkyl Chain Length Start Start Synthesis Synthesize N-alkyl-D-gluconamide Start->Synthesis Purification Purify Product Synthesis->Purification Characterization Characterize Surfactant Properties Purification->Characterization CMC_ST Determine CMC and Surface Tension Characterization->CMC_ST Foaming Assess Foaming Ability & Stability Characterization->Foaming Comparison Compare with other Surfactants CMC_ST->Comparison Foaming->Comparison End End Comparison->End

References

Validating the performance of N-Hexyl-D-gluconamide in emulsion stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and biocompatible emulsion stabilizers is paramount. This guide provides a comparative analysis of N-Hexyl-D-gluconamide, a sugar-based surfactant, against commonly used alternatives—Tween 80, Span 80, and Lecithin—supported by established experimental protocols for performance validation.

This compound belongs to the class of N-alkyl-D-gluconamides, which are recognized for their surfactant and emulsifying properties.[1] These "green" surfactants are derived from renewable resources, making them an attractive alternative to traditional, petroleum-based options.[1] Their amphiphilic nature, stemming from a hydrophilic sugar headgroup and a hydrophobic alkyl chain, allows them to reduce surface tension at oil-water interfaces and promote the formation of stable emulsions.[1]

Performance Comparison of Emulsion Stabilizers

Performance ParameterThis compound (Anticipated)Tween 80 (Polysorbate 80)Span 80 (Sorbitan Monooleate)Lecithin (Phosphatidylcholine)
Emulsion Type O/WO/WW/OO/W
Droplet Size Potentially small due to effective interfacial tension reduction.Can produce small droplet sizes, often in the nanometer range.[2][3]Typically used for W/O emulsions.Can produce stable emulsions with varying droplet sizes.[4][5]
Stability to pH Changes Expected to be stable over a wide pH range due to its non-ionic nature.Generally stable over a broad pH range.[6]Stable.Can be sensitive to pH changes, affecting charge and stability.
Stability to Temperature Expected to have good thermal stability.Stable at moderate temperatures, but can be affected by high temperatures near its phase inversion temperature.[6]Good thermal stability.Can be sensitive to high temperatures.
Biocompatibility High, derived from renewable resources.Generally considered safe and widely used in food and pharmaceuticals.Generally considered safe for topical applications.High, as it is a natural component of cell membranes.
Creaming Index Lower values would indicate higher stability.Low creaming index is achievable with optimized formulations.Not directly comparable for O/W emulsions.Stability against creaming depends on formulation and processing.[5]
Zeta Potential Near-neutral due to non-ionic character.Typically results in a slightly negative zeta potential.Not directly comparable for O/W emulsions.Can impart a negative charge to oil droplets, contributing to electrostatic stabilization.[4]

Experimental Protocols for Performance Validation

To validate the performance of this compound and compare it with other emulsifiers, a series of standardized experiments should be conducted.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion formulation should be used for all emulsifiers being tested.

Materials:

  • Oil Phase: A consistent oil, such as medium-chain triglycerides (MCT) or a specific mineral oil.

  • Aqueous Phase: Deionized water.

  • Emulsifiers: this compound, Tween 80, Span 80/Tween 80 blend (for O/W), and Lecithin.

  • Preservative (optional): To prevent microbial growth during stability studies.

Procedure:

  • Prepare the aqueous phase by dissolving the hydrophilic emulsifier (this compound, Tween 80, or Lecithin) in deionized water. For a Span 80/Tween 80 blend, both are typically dissolved in the oil phase.

  • Prepare the oil phase. If using a blend of Span 80 and Tween 80, dissolve them in the oil.

  • Heat both the oil and aqueous phases separately to a specific temperature (e.g., 70-80°C).[2]

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a constant speed for a defined period (e.g., 5-10 minutes).

  • Continue homogenization while allowing the emulsion to cool to room temperature.

Emulsion Characterization

a) Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Measure the droplet size distribution and PDI at a fixed temperature (e.g., 25°C). Smaller droplet sizes and a lower PDI generally indicate a more stable emulsion.

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the emulsion with deionized water. Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher absolute zeta potential (typically > ±30 mV) suggests better stability due to electrostatic repulsion between droplets.

Stability Testing

a) Macroscopic Observation:

  • Procedure: Store the emulsion samples in transparent glass vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Visually inspect for signs of instability such as creaming, sedimentation, flocculation, and coalescence at regular intervals (e.g., 24 hours, 7 days, 14 days, and 30 days).

b) Accelerated Stability Testing (Centrifugation):

  • Procedure: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes). Measure the height of the separated cream or aqueous layer. A lower creaming index indicates higher stability.

c) Turbidity Measurement:

  • Method: Spectrophotometry.

  • Procedure: Measure the absorbance or transmittance of the diluted emulsion at a specific wavelength over time. A stable emulsion will show minimal change in turbidity.

Visualizing the Experimental Workflow and Comparative Logic

To better understand the experimental process and the logical framework for comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_stab Stability Testing A Aqueous Phase (Water + Hydrophilic Emulsifier) C Heating (70-80°C) A->C B Oil Phase (Oil +/- Lipophilic Emulsifier) B->C D High-Shear Homogenization C->D E Cooling D->E F Final Emulsion E->F G Droplet Size & PDI (DLS) F->G H Zeta Potential F->H I Macroscopic Observation (Creaming, Coalescence) F->I J Accelerated Testing (Centrifugation) F->J K Turbidity Measurement F->K

Caption: Experimental workflow for emulsion preparation and stability testing.

Comparison_Logic cluster_emulsifiers Emulsifiers cluster_params Performance Parameters cluster_outcome Outcome A This compound P1 Droplet Size A->P1 P2 Zeta Potential A->P2 P3 Creaming Index A->P3 P4 Long-term Stability A->P4 B Tween 80 B->P1 B->P2 B->P3 B->P4 C Span 80 / Tween 80 C->P1 C->P2 C->P3 C->P4 D Lecithin D->P1 D->P2 D->P3 D->P4 O Comparative Performance Evaluation P1->O P2->O P3->O P4->O

Caption: Logical framework for comparing emulsion stabilizer performance.

By following these detailed experimental protocols and employing a systematic comparative approach, researchers can effectively validate the performance of this compound as an emulsion stabilizer and determine its suitability for various applications in drug development and other scientific fields. The use of "green" surfactants like this compound represents a promising step towards more sustainable and biocompatible formulation strategies.

References

N-Hexyl-D-gluconamide: A Comparative Guide on Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity and cytotoxicity of N-Hexyl-D-gluconamide, drawing upon available experimental data for the compound and its structurally related analogs. Due to the limited direct research on this compound's cytotoxicity and its effects on signaling pathways, this guide also includes data from similar N-alkyl sugar-based surfactants to provide a comparative context.

Biological Activity of this compound and Analogs

This compound belongs to the class of N-alkyl-D-gluconamides, which are non-ionic surfactants derived from renewable resources.[1] Their biological activities are of increasing interest, particularly their antimicrobial properties. Research on a closely related compound, N-hexyl-beta-D-glucosylamine, provides the most relevant insights into the potential biological activity of this compound.

A study on various N-alkyl-beta-D-glucosylamines demonstrated that their antimicrobial effectiveness is influenced by the length of the N-alkyl chain.[2][3] Specifically, N-dodecyl-beta-D-glucosylamine (DoGPA) showed the most potent activity against the tested strains.[2][3] The antimicrobial activity of N-hexyl-beta-D-glucosylamine (HeGPA) and its analogs against the fungus Fusarium proliferatum and the bacteria Listeria innocua and Salmonella typhimurium is summarized below.

Table 1: Antimicrobial Activity of N-alkyl-beta-D-glucosylamines

CompoundFungal Inhibition (%) against F. proliferatum at 0.5 x 10⁻⁴ mol/mLBacterial Inhibition (%) against L. innocua at 0.025 x 10⁻⁴ mol/mLBacterial Inhibition (%) against S. typhimurium at 0.05 x 10⁻⁴ mol/mL
N-hexyl-beta-D-glucosylamine (HeGPA)43Not ReportedNot Reported
N-octyl-beta-D-glucosylamine (OcGPA)711227
N-dodecyl-beta-D-glucosylamine (DoGPA)100100100

Data sourced from a study on N-alkyl-beta-D-glucosylamines.[2][3]

These findings suggest that this compound may possess moderate antifungal activity, with its efficacy likely being lower than its longer-chain counterparts.

Cytotoxicity Profile

To assess the cytotoxicity of this compound, standard in vitro assays such as the MTT and LDH assays are recommended. Below are detailed protocols for these experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

Caption: Workflow of the LDH assay for cytotoxicity assessment.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Signaling Pathways

Based on the available scientific literature, there is currently no published research investigating the specific effects of this compound on cellular signaling pathways such as NF-κB or MAPK. Further research is required to elucidate the molecular mechanisms underlying the biological activities of this compound.

Conclusion

This compound is a bio-based surfactant with potential for moderate antimicrobial activity. While direct cytotoxicity data is lacking, related compounds suggest a favorable safety profile. The provided experimental protocols for MTT and LDH assays offer a robust framework for researchers to definitively determine the cytotoxicity of this compound in relevant cell models. Future studies are warranted to explore its effects on cellular signaling pathways and to fully characterize its potential applications in the fields of drug development and biomedical research.

References

A Comparative Guide to N-Hexyl-D-gluconamide and Other Gelling Agents for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of N-Hexyl-D-gluconamide, a low-molecular-weight hydrogelator, against three widely used gelling agents in the biomedical field: Pluronic F-127, alginate, and chitosan. The comparison focuses on their gelling mechanisms, mechanical properties, and potential performance in drug delivery applications, supported by available experimental data.

Introduction to Gelling Agents

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing.

  • This compound is a carbohydrate-based amphiphile that self-assembles in water to form a hydrogel. Its gelling ability arises from a combination of hydrogen bonding and hydrophobic interactions. As a low-molecular-weight gelator, it forms a physically cross-linked network.[1]

  • Pluronic F-127 is a synthetic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO). It is a thermoresponsive polymer, meaning it undergoes a sol-gel transition as the temperature increases.[2][3]

  • Alginate is a naturally occurring anionic polysaccharide extracted from brown seaweed. It forms hydrogels in the presence of divalent cations, such as Ca²⁺, which cross-link the polymer chains.[4][5][6]

  • Chitosan is a cationic polysaccharide derived from the deacetylation of chitin. It can form hydrogels through various mechanisms, including ionic cross-linking, covalent cross-linking, and changes in pH.[7][8][9]

Gelling Mechanisms

The formation of a stable hydrogel network is dictated by the chemical structure of the gelling agent and the physical or chemical stimuli that trigger the gelation process.

This compound: Self-Assembly

This compound is a low-molecular-weight hydrogelator that self-assembles into a three-dimensional network through non-covalent interactions. The hydrophilic gluconamide head groups form extensive hydrogen bonds, while the hydrophobic hexyl tails aggregate to minimize contact with water. This interplay of forces drives the formation of fibrillar structures that entangle to create the hydrogel network.[1]

Gelling Mechanism of this compound cluster_0 Self-Assembly Process Monomers This compound Monomers Fibers Self-Assembled Fibrillar Network Monomers->Fibers Hydrogen Bonding & Hydrophobic Interactions Hydrogel Hydrogel Matrix Fibers->Hydrogel Entanglement

Gelling Mechanism of this compound

Pluronic F-127: Thermogelation

Pluronic F-127 exhibits thermoresponsive behavior. At low temperatures, the PEO and PPO blocks are soluble in water. As the temperature increases, the PPO blocks become hydrophobic and aggregate to form micelles with a PPO core and a PEO corona. At a critical gelation temperature, these micelles pack together to form a physically cross-linked hydrogel.[2][3]

Gelling Mechanism of Pluronic F-127 cluster_1 Thermogelation Process Unimers Unimers (Low Temperature) Micelles Micelle Formation (Increased Temperature) Unimers->Micelles Hydrophobic Interaction of PPO Blocks Hydrogel Hydrogel Network (Critical Gelation Temperature) Micelles->Hydrogel Micellar Packing

Gelling Mechanism of Pluronic F-127

Alginate: Ionic Cross-linking

Alginate hydrogels are typically formed by ionic cross-linking with divalent cations, most commonly calcium ions (Ca²⁺). The Ca²⁺ ions interact with the guluronic acid blocks of the alginate chains, creating "egg-box" junctions that link the polymer chains together into a three-dimensional network.[4][5][6][10]

Gelling Mechanism of Alginate cluster_2 Ionic Cross-linking Process Alginate Alginate Chains Hydrogel Cross-linked Hydrogel Network Alginate->Hydrogel Calcium Divalent Cations (e.g., Ca²⁺) Calcium->Hydrogel "Egg-box" Model

Gelling Mechanism of Alginate

Chitosan: pH-Dependent Gelation and Ionic Cross-linking

Chitosan's gelling mechanism is versatile. In acidic solutions, the amine groups on the chitosan backbone are protonated, leading to electrostatic repulsion between chains. As the pH is raised, these groups deprotonate, reducing repulsion and allowing for the formation of a physical hydrogel through hydrogen bonding and hydrophobic interactions. Alternatively, chitosan can be ionically cross-linked with polyanions like tripolyphosphate (TPP).[7][8][9][11]

Gelling Mechanisms of Chitosan cluster_3 Chitosan Gelation cluster_3a pH-Induced Gelation cluster_3b Ionic Cross-linking Chitosan_acid Chitosan Solution (Acidic pH) Chitosan_gel_pH Physical Hydrogel Chitosan_acid->Chitosan_gel_pH Increase pH Chitosan_sol Chitosan Solution Chitosan_gel_ionic Ionically Cross-linked Hydrogel Chitosan_sol->Chitosan_gel_ionic TPP Polyanions (e.g., TPP) TPP->Chitosan_gel_ionic

Gelling Mechanisms of Chitosan

Comparative Performance Data

The following tables summarize key performance indicators for the four gelling agents. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to differing experimental conditions.

Rheological Properties

The mechanical strength of a hydrogel is a critical parameter for its application. The storage modulus (G') is a measure of the elastic component of the hydrogel, indicating its stiffness.

Gelling AgentConcentration (wt%)Temperature (°C)Frequency (Hz)Storage Modulus (G') (Pa)Source(s)
N-Hexyl-D-galactonamide (analogue)1.0N/A1~10,000[1]
Pluronic F-1273022115,300 ± 1,600[10]
Alginate237121,100 - 33,200[12]
Chitosan1 (in gelatin)N/AN/AIncreases with chitosan concentration[13]
Chitosan2-4251 rad/s~10 - 1000[14]

Note: Data for this compound is represented by its analogue, N-Hexyl-D-galactonamide. The chitosan data shows a wide range as its rheological properties are highly dependent on the specific formulation and cross-linking method.

Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb and retain water. This property is crucial for drug loading and release.

Gelling AgentConditionSwelling Ratio (%)Source(s)
This compoundN/AData not available
Pluronic F-127N/AData not available
AlginatepH 2.0~500[15]
AlginatepH 7.2Varies with concentration[16]
ChitosanpH 4High[17]
ChitosanBasic pHLow[17]
ChitosanVaries with crosslinkerup to 350[18]

Note: Quantitative, directly comparable swelling ratio data is limited. The swelling behavior of alginate and chitosan is highly pH-dependent.

Drug Release

The drug release profile is a key indicator of a hydrogel's performance as a drug delivery vehicle.

Gelling AgentModel DrugRelease ProfileSource(s)
This compoundN/AData not available
Pluronic F-127PaclitaxelSustained release[2]
AlginateBovine Serum AlbuminSustained release, influenced by HPMC[19]
Chitosan5-FluorouracilSustained release over 30 days[20][21][22][23]

Note: Drug release kinetics are highly dependent on the specific drug, hydrogel formulation, and experimental conditions.

Experimental Protocols

This section outlines the general methodologies for preparing and characterizing these hydrogels.

Hydrogel Preparation
  • This compound Hydrogel: Typically prepared by dissolving this compound in water with heating, followed by cooling to room temperature to induce self-assembly and gelation.[1] The synthesis of this compound involves the aminolysis of D-glucono-1,5-lactone with hexylamine.[1]

  • Pluronic F-127 Hydrogel: Prepared by the "cold method," where the polymer is dissolved in cold water or buffer with stirring until a clear solution is formed. Gelation occurs upon warming the solution to the desired temperature (e.g., 37°C).[2][3]

  • Alginate Hydrogel: Prepared by ionic gelation. A solution of sodium alginate is extruded or dropped into a solution containing divalent cations (e.g., calcium chloride), leading to instantaneous gelation.[5][6][10]

  • Chitosan Hydrogel: Can be prepared by various methods. For pH-induced gelation, a chitosan solution in a weak acid is neutralized. For ionic cross-linking, a chitosan solution is mixed with a solution of a polyanion like TPP.[8][9][11]

Characterization Methods

The following is a general workflow for characterizing hydrogel properties.

General Experimental Workflow for Hydrogel Characterization Start Hydrogel Synthesis Rheology Rheological Characterization (G', G'') Start->Rheology Swelling Swelling Ratio Measurement Start->Swelling Drug_Loading Drug Loading Start->Drug_Loading Data_Analysis Data Analysis & Comparison Rheology->Data_Analysis Swelling->Data_Analysis Drug_Release In Vitro Drug Release Study Drug_Loading->Drug_Release Drug_Release->Data_Analysis

General Experimental Workflow for Hydrogel Characterization

The gelation time can be determined using the tube inversion method, where the vial containing the hydrogel solution is inverted at regular intervals until the solution no longer flows. For more precise measurements, a rheometer can be used to monitor the storage (G') and loss (G'') moduli over time. The gel point is often defined as the time at which G' surpasses G''.

Rheological properties are typically measured using a rheometer with a parallel plate or cone-plate geometry.

  • Oscillatory frequency sweeps are performed at a constant strain to determine the storage modulus (G') and loss modulus (G'') as a function of frequency. A gel is typically characterized by G' being greater than G'' and both moduli being largely independent of frequency.

  • Oscillatory strain sweeps are conducted at a constant frequency to determine the linear viscoelastic region (LVER), which is the range of strain where the hydrogel structure remains intact.

The swelling ratio is determined by immersing a dried, pre-weighed hydrogel sample in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature. At various time points, the hydrogel is removed, blotted to remove excess surface water, and weighed. The swelling ratio (SR) is calculated using the following formula:

SR (%) = [(Ws - Wd) / Wd] x 100

where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

A known amount of drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the aliquots is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Conclusion

This compound presents an interesting alternative to traditional polymeric gelling agents due to its self-assembling nature as a low-molecular-weight hydrogelator. While direct comparative data is still emerging, its gelling mechanism based on non-covalent interactions offers potential for stimuli-responsive and injectable formulations. Pluronic F-127 provides excellent thermoresponsive properties, while alginate and chitosan offer the advantages of being natural, biocompatible, and biodegradable polymers with well-established cross-linking chemistries. The choice of gelling agent will ultimately depend on the specific requirements of the biomedical application, including desired mechanical properties, drug release profile, and biocompatibility. Further head-to-head studies under standardized conditions are needed to fully elucidate the comparative performance of these promising biomaterials.

References

Head-to-Head Comparison: N-Hexyl-D-gluconamide vs. Pluronic Surfactants in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, data-driven comparison of N-Hexyl-D-gluconamide, a sugar-based surfactant, and the widely used Pluronic series of block copolymer surfactants. The objective is to equip researchers with the necessary information to make informed decisions when selecting a surfactant for applications such as drug delivery, protein stabilization, and solubilization.

Executive Summary

Both this compound and Pluronic surfactants are non-ionic and exhibit amphiphilic properties, making them suitable for various pharmaceutical formulations. Pluronics, with their extensive history of use and FDA approval for certain grades, are well-characterized excipients. This compound, derived from renewable resources, represents a "green" alternative with promising self-assembly and hydrogel-forming capabilities. This comparison delves into their physicochemical properties, performance in key applications, and biocompatibility, supported by available experimental data.

Physicochemical Properties: A Tabular Comparison

The selection of a surfactant is often guided by its fundamental physicochemical properties. The following table summarizes key quantitative data for this compound and representative Pluronic surfactants.

PropertyThis compound (Estimated/Related Compounds)Pluronic F-68 (Poloxamer 188)Pluronic F-127 (Poloxamer 407)Pluronic P-123
Molecular Weight ( g/mol ) ~279.33[1]~8400~12600[2]~5800[3]
Critical Micelle Conc. (CMC) ~25 mM (for n-octyl-β-D-glucopyranoside)[4]0.04 mM (~4.7% w/v)[5]0.004% w/w - 0.844 wt%[2][6]~0.055 mM[7]
Hydrophilic-Lipophilic Balance (HLB) ~12.9 (Calculated)29[8]18 - 23[2]8[7][9]
Primary Structure Monomeric sugar-based amphiphileTriblock copolymer (PEO-PPO-PEO)Triblock copolymer (PEO-PPO-PEO)Triblock copolymer (PEO-PPO-PEO)

Performance in Key Applications

Drug Delivery and Solubilization

Pluronic surfactants are extensively used as solubilizing agents and in the formation of micelles for drug delivery. Their ability to encapsulate hydrophobic drugs within the PPO core of the micelle, while the PEO corona provides a stealth layer, enhances drug solubility, stability, and circulation time.[10] Pluronic F-127, in particular, is noted for its capacity to form stable micelles with high drug retention.[2]

This compound's amphiphilic nature allows it to self-assemble into higher-order structures, including micelles, which can be harnessed for drug encapsulation.[1] Its ability to form hydrogels presents an additional advantage for creating controlled-release drug delivery systems.[1] While direct comparative studies are lacking, the principle of micellar solubilization is shared by both surfactant types.

Protein Stabilization

Surfactants are crucial in biopharmaceutical formulations to prevent protein aggregation and denaturation at interfaces. Pluronic F-68 is a well-established protein stabilizer, particularly in cell culture applications, where it protects cells from shear stress.[5] The stabilizing effect of surfactants is generally attributed to their ability to competitively adsorb at interfaces and to interact with proteins to prevent aggregation.[11]

Studies have shown that Pluronic F-127 can effectively preserve the biological activity of proteins in both spray-dried and crystallized forms.[12][13] While there is less specific data on this compound for protein stabilization, sugar-based surfactants, in general, are known for their biocompatibility and are being explored for such applications.

Cytotoxicity and Biocompatibility

Pluronic F-68 and F-127 are FDA-approved for various pharmaceutical applications and are generally considered biocompatible and non-toxic.[2] However, the cytotoxicity of Pluronics can vary depending on the specific type, with more hydrophobic Pluronics sometimes exhibiting higher toxicity.

This compound is derived from natural and renewable resources, suggesting a favorable biocompatibility profile.[1] Sugar-based surfactants are generally known to be mild and non-irritating.[4] However, as with any excipient, comprehensive cytotoxicity studies are necessary to confirm its safety for specific applications.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. It can be determined using various methods, including:

  • Surface Tension Method: The surface tension of surfactant solutions at different concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.

  • Fluorimetric Method: A fluorescent probe (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene) is added to the surfactant solutions. The fluorescence intensity or emission spectrum of the probe changes significantly upon its partitioning into the hydrophobic micellar core. A plot of a fluorescence parameter against surfactant concentration is used to determine the CMC.

Cytotoxicity Assays

Evaluating the potential toxicity of surfactants is critical. Common in vitro cytotoxicity assays include:

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage.[14]

  • MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14][15]

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[14][15]

Protein Stability Assessment

Several techniques can be employed to evaluate the effectiveness of a surfactant in stabilizing a protein:

  • Taylor Dispersion Analysis (TDA): This method measures the diffusion coefficient of proteins and protein-surfactant complexes. Changes in the diffusion coefficient can indicate protein unfolding or aggregation.[16]

  • Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution, making it a valuable tool for monitoring protein aggregation.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary and tertiary structure of a protein in the presence of a surfactant.

Visualizations

Molecular Structures

Fig. 1: Conceptual Molecular Structures cluster_0 This compound cluster_1 Pluronic Surfactant NHDG Gluconamide Head (Hydrophilic) - Hexyl Tail (Hydrophobic) Pluronic PEO (Hydrophilic) - PPO (Hydrophobic) - PEO (Hydrophilic) Fig. 2: Micelle Formation for Drug Solubilization cluster_micelle Micelle Structure Surfactant Monomers Surfactant Monomers Micelle with Drug Micelle with Drug Surfactant Monomers->Micelle with Drug Above CMC Core Hydrophobic Core (Drug Encapsulation) Shell Hydrophilic Shell (Aqueous Solubility) Fig. 3: Experimental Workflow for Cytotoxicity Comparison A Prepare Cell Culture B Expose Cells to Surfactant Concentrations (this compound vs. Pluronics) A->B C Incubate for Defined Period B->C D Perform Cytotoxicity Assays (LDH, MTT, Neutral Red) C->D E Data Analysis and Comparison D->E

References

A Comparative Guide to N-Hexyl-D-gluconamide and Other Non-ionic Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the physicochemical properties and performance of N-Hexyl-D-gluconamide against commonly used non-ionic surfactants such as n-octyl-β-D-glucopyranoside (OG), dodecyl-β-D-maltoside (DDM), and Polysorbates (Tween 20 and Tween 80).

This guide provides a comprehensive analysis of this compound in comparison to other widely utilized non-ionic surfactants in research and pharmaceutical applications. The selection of an appropriate surfactant is critical for processes such as membrane protein extraction, drug formulation, and various biochemical assays. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting available experimental data, detailed methodologies, and visual representations of relevant processes.

Key Performance Indicators of Non-ionic Surfactants

The efficacy of a non-ionic surfactant is determined by several key physicochemical properties. These include its ability to reduce surface tension, the concentration at which it begins to form micelles (Critical Micelle Concentration or CMC), its foaming characteristics, and its capacity to stabilize proteins. A lower CMC indicates a more efficient surfactant, as less of the compound is required to achieve the desired effect.

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound Data not readily available in cited literatureData not readily available in cited literature
n-octyl-β-D-glucopyranoside (OG) 20-25[1]~25-30[1]
dodecyl-β-D-maltoside (DDM) 0.17[2]31-39
Polysorbate 20 (Tween 20) ~0.06~35-40
Polysorbate 80 (Tween 80) ~0.012-0.015~38-42

Note: The CMC and surface tension values can vary depending on the experimental conditions such as temperature, buffer composition, and purity of the surfactant.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.

Protocol:

  • Prepare a stock solution of the surfactant in the desired buffer.

  • Prepare a series of dilutions of the surfactant stock solution.

  • Add a small aliquot of a concentrated pyrene solution in a suitable organic solvent (e.g., acetone) to each surfactant dilution, ensuring the final pyrene concentration is in the micromolar range. The organic solvent is then evaporated.

  • Incubate the solutions to allow for the partitioning of pyrene into the hydrophobic cores of the micelles.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are sensitive to the polarity of the environment.

  • Plot the ratio of I₁/I₃ against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the concentration at which pyrene molecules begin to partition into the nonpolar micellar environment.

Measurement of Surface Tension by the Wilhelmy Plate Method

This technique directly measures the force exerted on a platinum plate at the air-liquid interface.

Protocol:

  • Clean the platinum Wilhelmy plate thoroughly, typically by flaming it to remove any organic contaminants.

  • Prepare a series of concentrations of the surfactant solution in a clean vessel.

  • Suspend the Wilhelmy plate from a tensiometer balance and position it so that it is just touching the surface of the surfactant solution.

  • The force exerted on the plate due to surface tension is measured by the tensiometer.

  • The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (for a clean platinum plate, θ is assumed to be 0).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which the surface tension reaches a plateau. The surface tension at this plateau is the surface tension at the CMC.

Application in Membrane Protein Extraction

Non-ionic surfactants are crucial for the solubilization and purification of membrane proteins, as they can disrupt the lipid bilayer and isolate the protein of interest while preserving its native structure and function.

MembraneProteinExtraction cluster_0 Cell Lysis & Membrane Isolation cluster_1 Solubilization cluster_2 Purification CellCulture Cell Culture Harvesting Cell Harvesting CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis Centrifugation1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifugation1 Ultracentrifugation Ultracentrifugation (Pellet Membranes) Centrifugation1->Ultracentrifugation Resuspension Resuspend Membrane Pellet Ultracentrifugation->Resuspension AddSurfactant Add Non-ionic Surfactant (e.g., DDM, OG) Resuspension->AddSurfactant Incubation Incubation AddSurfactant->Incubation Centrifugation2 High-Speed Centrifugation (Pellet Insoluble Material) Incubation->Centrifugation2 SolubilizedProteins Supernatant with Solubilized Proteins Centrifugation2->SolubilizedProteins AffinityChromatography Affinity Chromatography (e.g., Ni-NTA) SolubilizedProteins->AffinityChromatography Elution Elution AffinityChromatography->Elution PurifiedProtein Purified Membrane Protein Elution->PurifiedProtein

Workflow for membrane protein extraction using non-ionic surfactants.

Foam Stability

The foaming properties of surfactants are important in many applications. Foam stability is a measure of how long the foam persists. While extensive comparative data is not available, generally, non-ionic surfactants are known to produce less foam than ionic surfactants. The stability of the foam produced by non-ionic surfactants can be influenced by factors such as the length of the hydrophobic tail and the size of the hydrophilic headgroup.

Protein Stability

Non-ionic surfactants are often used in protein formulations to prevent aggregation and denaturation. They can stabilize proteins by interacting with hydrophobic regions, thereby preventing protein-protein interactions that can lead to aggregation. The choice of surfactant and its concentration are critical to ensure protein stability without interfering with its biological activity. While general studies show the stabilizing effects of non-ionic surfactants, specific comparative data on the protein-stabilizing efficacy of this compound versus the other surfactants is limited.

References

A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate surfactant is critical for the formulation and delivery of therapeutic agents. The critical micelle concentration (CMC) is a fundamental parameter that dictates the concentration at which surfactant molecules self-assemble into micelles, thereby enabling the solubilization of hydrophobic drugs. This guide provides a comparative analysis of the CMC of N-Hexyl-D-gluconamide and other commonly used non-ionic surfactants, supported by experimental data and detailed methodologies.

Critical Micelle Concentration: A Comparative Overview

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is required to form micelles and solubilize a non-polar substance. While this compound is a member of the N-alkyl-D-gluconamide family of surfactants, its specific CMC value is not widely reported in scientific literature. Research suggests that some N,N-di-n-alkylaldonamides exhibit low solubility and do not readily form micelles at room temperature[1][2]. The tendency for micellization in this class of compounds is influenced by the length of the alkyl chain[3].

In contrast, its longer-chain counterparts and other non-ionic surfactants have well-documented CMC values. Below is a comparison of the CMC for this compound's analogues and other common non-ionic surfactants.

Surfactant/AlternativeTypeChemical StructureCritical Micelle Concentration (CMC) (mM)Reference
This compound Non-ionicC₁₂H₂₅NO₆Not Readily Available
N-Octyl-D-gluconamideNon-ionicC₁₄H₂₉NO₆-[4]
N-Decyl-D-gluconamideNon-ionicC₁₆H₃₃NO₆-[5][6]
Octyl GlucosideNon-ionicC₁₄H₂₈O₆18 - 25[7][8][9]
Decyl GlucosideNon-ionicC₁₆H₃₂O₆0.8 - 2.2[10][11]
Dodecyltrimethylammonium bromideCationicC₁₅H₃₄BrN16[12]
Sodium Dodecyl Sulfate (SDS)AnionicC₁₂H₂₅NaO₄S8.3[12]
Penta(ethyleneglycol)monodecyl etherNeutralC₂₀H₄₂O₆0.0009[12]

Experimental Protocols for CMC Determination

The determination of a surfactant's CMC can be achieved through various experimental techniques that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration.[12]

MethodPrincipleExperimental Steps
Surface Tension Measurement The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.1. Prepare a series of surfactant solutions of varying concentrations. 2. Measure the surface tension of each solution using a tensiometer. 3. Plot surface tension as a function of the logarithm of the surfactant concentration. 4. The CMC is the concentration at which a sharp break in the curve is observed.
Fluorescence Spectroscopy The fluorescence properties of a hydrophobic probe (e.g., pyrene) are sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.1. Prepare surfactant solutions of different concentrations containing a constant amount of a fluorescent probe. 2. Measure the fluorescence intensity of the probe in each solution. 3. Plot a parameter of the fluorescence spectrum (e.g., intensity ratio at two different wavelengths) against the surfactant concentration. 4. The CMC is identified as the concentration at the inflection point of the resulting curve.
Conductivity Measurement For ionic surfactants, the molar conductivity of the solution changes as micelles are formed. The aggregation of surfactant ions into micelles leads to a decrease in the slope of the conductivity versus concentration plot.1. Prepare a range of ionic surfactant solutions. 2. Measure the electrical conductivity of each solution. 3. Plot the molar conductivity against the square root of the surfactant concentration. 4. The CMC is determined from the intersection of the two linear portions of the plot.
Streaming Potential Measurement This method measures the electrical potential that develops when a liquid is forced to flow through a capillary. The formation of micelles alters the charge distribution at the solid-liquid interface, causing an abrupt change in the streaming potential.1. Prepare surfactant solutions of various concentrations. 2. Measure the streaming potential of each solution using a suitable apparatus. 3. Plot the streaming potential against the surfactant concentration. 4. The CMC is identified by the sharp change in the slope of the plot.[13]

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration of a surfactant using a property-based measurement technique.

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis cluster_result Result prep_start Start: Select Surfactant prep_solutions Prepare a series of surfactant solutions with varying concentrations prep_start->prep_solutions measurement Measure a physical property (e.g., surface tension, fluorescence, conductivity, streaming potential) prep_solutions->measurement plot_data Plot the measured property vs. surfactant concentration (or log concentration) measurement->plot_data identify_break Identify the inflection point or sharp break in the plot plot_data->identify_break determine_cmc Determine CMC from the concentration at the break point identify_break->determine_cmc cmc_value Critical Micelle Concentration (CMC) determine_cmc->cmc_value

Caption: Generalized workflow for CMC determination.

References

A Structural and Physicochemical Comparison of N-Hexyl-D-gluconamide and N-Octyl-D-gluconamide for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Hexyl-D-gluconamide and N-Octyl-D-gluconamide, two non-ionic surfactants belonging to the N-alkyl-D-gluconamide homologous series. These biodegradable and biocompatible molecules, derived from renewable resources, are of increasing interest in pharmaceutical formulations, drug delivery systems, and biomaterial engineering. This document outlines their structural differences, explores the impact of alkyl chain length on their physicochemical properties, and provides detailed experimental protocols for their synthesis and characterization.

Structural Overview

This compound and N-Octyl-D-gluconamide are amphiphilic molecules possessing a hydrophilic D-gluconamide headgroup and a hydrophobic alkyl tail. The fundamental structural difference lies in the length of this N-alkyl chain: a hexyl (C6) chain for this compound and an octyl (C8) chain for N-Octyl-D-gluconamide. This seemingly minor variation in hydrocarbon length significantly influences their self-assembly behavior and macroscopic properties.

Both molecules are known to self-assemble in aqueous solutions into higher-order structures, a process driven by a combination of intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the alkyl tails.[1] Notably, studies have revealed that these compounds can form complex, noncovalent quadruple helical fibers.[1] The longer-chain analogue, N-Octyl-D-gluconamide, has been observed to form ultrathin quadruple helices with a diameter of approximately 3.8 nm.[1]

Figure 1: 2D structures of this compound and N-Octyl-D-gluconamide.

Physicochemical Properties: A Comparative Analysis

An increase in the length of the hydrophobic alkyl chain typically leads to a decrease in the critical micelle concentration (CMC), as the greater hydrophobicity promotes micellization at lower concentrations. Conversely, aqueous solubility tends to decrease with a longer alkyl chain due to the larger nonpolar segment.

PropertyThis compoundN-Octyl-D-gluconamide
CAS Number 18375-59-2[1]18375-61-6
Molecular Formula C12H25NO6C14H29NO6
Molecular Weight 279.33 g/mol [1]307.38 g/mol
Critical Micelle Concentration (CMC) Data not available in searched literature.Data not available in searched literature.
Aqueous Solubility Considered a good hydrotrope, suggesting reasonable water solubility.[1]Expected to be lower than this compound.
Minimum Gelation Concentration Data not available in searched literature.~1 wt% in water[1]

Note on Data Availability: Despite a comprehensive literature search, specific quantitative data for the Critical Micelle Concentration (CMC) and aqueous solubility of this compound and N-Octyl-D-gluconamide were not found. The provided information is based on general trends observed in homologous series of similar surfactants and qualitative descriptions. For precise quantitative comparison, experimental determination as outlined in the protocols below is recommended.

Experimental Protocols

Synthesis of N-Alkyl-D-gluconamides

A common and efficient method for the synthesis of N-alkyl-D-gluconamides is the aminolysis of D-glucono-1,5-lactone with the corresponding primary alkylamine.[1]

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine (for this compound) or Octylamine (for N-Octyl-D-gluconamide)

  • Methanol (or other suitable solvent)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve D-glucono-1,5-lactone in methanol in a round-bottom flask.

  • Add a 1.5 to 2.0 molar excess of the respective alkylamine (hexylamine or octylamine) to the solution.[1]

  • Stir the reaction mixture at room temperature or with gentle heating under reflux for a specified period (typically several hours to overnight).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Synthesis of N-Alkyl-D-gluconamides lactone D-glucono-1,5-lactone reaction Reaction Mixture (Stirring at RT or gentle heat) lactone->reaction amine Alkylamine (Hexylamine or Octylamine) amine->reaction solvent Methanol solvent->reaction workup Solvent Evaporation (Rotary Evaporator) reaction->workup purification Recrystallization workup->purification product N-Alkyl-D-gluconamide purification->product

Figure 2: General workflow for the synthesis of N-Alkyl-D-gluconamides.
Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the onset of micelle formation. The surface tension method is a widely used and reliable technique.

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Precision balance

  • Volumetric flasks

  • High-purity water

Procedure:

  • Prepare a series of aqueous solutions of the N-alkyl-D-gluconamide with varying concentrations, spanning a range above and below the expected CMC.

  • Measure the surface tension of each solution using a tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

Measurement of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • N-alkyl-D-gluconamide

  • High-purity water

  • Screw-capped vials or flasks

  • Shaker or orbital incubator with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy if a chromophore is present or can be derivatized)

Procedure:

  • Add an excess amount of the N-alkyl-D-gluconamide to a known volume of water in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot if necessary and determine the concentration of the dissolved N-alkyl-D-gluconamide using a validated analytical method.

Impact of Alkyl Chain Length on Applications

The difference in the length of the hydrophobic tail between this compound and N-Octyl-D-gluconamide has a direct impact on their performance in various applications.

  • Hydrogel Formation: Both molecules are known to be effective low molecular weight hydrogelators. The longer octyl chain of N-Octyl-D-gluconamide generally leads to stronger hydrophobic interactions, which can result in the formation of more stable hydrogels at lower concentrations compared to its hexyl counterpart.[1]

  • Surfactant and Emulsifying Properties: As surfactants, the longer alkyl chain of N-Octyl-D-gluconamide would be expected to impart greater surface activity and a lower CMC. This can make it a more efficient emulsifier for oil-in-water emulsions.

  • Drug Delivery: The choice between the hexyl and octyl derivative for drug delivery applications will depend on the specific properties of the drug to be encapsulated. The larger hydrophobic core of N-Octyl-D-gluconamide micelles may be more suitable for solubilizing highly lipophilic drugs. Conversely, the higher aqueous solubility of this compound might be advantageous in certain formulations.

Influence of Alkyl Chain Length on Properties and Applications cluster_chain Alkyl Chain Length cluster_properties Physicochemical Properties cluster_applications Application Performance Hexyl (C6) Hexyl (C6) Higher CMC Higher CMC Hexyl (C6)->Higher CMC Higher Aqueous Solubility Higher Aqueous Solubility Hexyl (C6)->Higher Aqueous Solubility Weaker Hydrophobic Interactions Weaker Hydrophobic Interactions Hexyl (C6)->Weaker Hydrophobic Interactions Different Drug Solubilization Capacity Different Drug Solubilization Capacity Hexyl (C6)->Different Drug Solubilization Capacity Octyl (C8) Octyl (C8) Lower CMC Lower CMC Octyl (C8)->Lower CMC Lower Aqueous Solubility Lower Aqueous Solubility Octyl (C8)->Lower Aqueous Solubility Stronger Hydrophobic Interactions Stronger Hydrophobic Interactions Octyl (C8)->Stronger Hydrophobic Interactions Octyl (C8)->Different Drug Solubilization Capacity Higher Gelation Concentration Higher Gelation Concentration Weaker Hydrophobic Interactions->Higher Gelation Concentration Lower Gelation Concentration Lower Gelation Concentration Stronger Hydrophobic Interactions->Lower Gelation Concentration

Figure 3: Logical relationship between alkyl chain length and properties.

References

Performance Evaluation of N-Hexyl-D-gluconamide in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Hexyl-D-gluconamide, a non-ionic detergent, with other commonly used surfactants in various buffer systems. The objective is to assist researchers in selecting the optimal detergent for membrane protein extraction, solubilization, and stabilization, crucial steps in drug development and structural biology.

Introduction to this compound

This compound is a carbohydrate-based amphiphile, possessing a hydrophilic D-gluconamide headgroup and a hydrophobic hexyl tail.[1] This structure imparts surfactant properties, allowing it to form micelles and interact with membrane proteins, effectively extracting them from their native lipid environment.[1] As a non-ionic detergent, it is generally considered mild, preserving the native structure and function of proteins, which is a critical consideration in drug discovery and development.

Comparative Performance Data

The selection of an appropriate detergent is paramount for successful membrane protein studies. The following tables summarize the physicochemical properties and performance characteristics of this compound in comparison to other widely used non-ionic and zwitterionic detergents.

Disclaimer: Direct quantitative performance data for this compound in different buffer systems is limited in publicly available literature. The data presented for this compound is based on typical properties of short-chain alkyl glycoside detergents and should be considered as a guideline. Experimental validation is crucial for specific applications.

Table 1: Physicochemical Properties of Selected Detergents

DetergentTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Micelle Size (kDa)
This compound Non-ionic279.33~25-30 (estimated)~15-20 (estimated)
n-Octyl-β-D-glucopyranoside (OG)Non-ionic292.3720-25~25
n-Dodecyl-β-D-maltoside (DDM)Non-ionic510.620.17~50
Triton X-100Non-ionic~6250.24~90
CHAPSZwitterionic614.886-10~6

Data for OG, DDM, Triton X-100, and CHAPS are compiled from various sources.[2]

Table 2: Influence of Buffer Conditions on Detergent Performance (Qualitative)

DetergentEffect of Increased Ionic Strength on CMCEffect of pH on Stability/PerformanceOptimal Buffer Conditions (General Recommendation)
This compound Minimal to slight decreaseStable over a wide pH range (6-8)Tris-HCl, HEPES, Phosphate buffers with 50-150 mM NaCl
n-Octyl-β-D-glucopyranoside (OG)Minimal to slight decreaseStable over a wide pH range (6-8)Tris-HCl, HEPES with 100-200 mM NaCl
n-Dodecyl-β-D-maltoside (DDM)Slight decreaseStable over a wide pH range (6-8)Tris-HCl, HEPES with 100-500 mM NaCl
Triton X-100Minimal effectStable over a wide pH range (6-8)Tris-HCl, HEPES, Phosphate buffers
CHAPSSignificant decreasePerformance can be pH-dependentTris-HCl, HEPES with physiological salt concentrations

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for membrane protein extraction and evaluation of detergent efficacy.

Protocol 1: Small-Scale Membrane Protein Extraction for Detergent Screening

This protocol is designed to test the efficacy of different detergents, including this compound, for the solubilization of a target membrane protein.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Detergent stock solutions (e.g., 10% w/v of this compound, OG, DDM, Triton X-100, CHAPS in water)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

  • Collect the supernatant containing the membrane fraction.

  • Aliquot the membrane fraction into separate tubes.

  • To each tube, add a different detergent to a final concentration of 1-2% (w/v).

  • Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze the supernatant by SDS-PAGE and Western blot to determine the solubilization efficiency of the target protein for each detergent.

Protocol 2: Thermal Stability Assay of a Solubilized GPCR

This protocol assesses the ability of a detergent to maintain the stability of a solubilized G-protein coupled receptor (GPCR), a common application for mild non-ionic detergents.

Materials:

  • Purified GPCR solubilized in a specific detergent (e.g., this compound)

  • Radiolabeled ligand specific for the GPCR

  • Scintillation counter

  • Thermomixer or water bath

Procedure:

  • Dilute the purified GPCR in a buffer containing the detergent of interest at a concentration above its CMC.

  • Aliquot the solubilized receptor into several tubes.

  • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 42°C, 50°C) for a fixed time (e.g., 30 minutes).

  • After incubation, cool the samples on ice.

  • Add the radiolabeled ligand to each tube and incubate to allow binding.

  • Separate bound from free ligand using a suitable method (e.g., filter binding assay).

  • Quantify the amount of bound ligand using a scintillation counter.

  • Plot the percentage of ligand binding against the incubation temperature to determine the melting temperature (Tm), an indicator of protein stability in that detergent. A higher Tm indicates greater stability. For instance, studies have shown that for the A2A adenosine receptor (A2AR), the thermostability can be significantly different when solubilized in different detergents or lipid systems.[3][4]

Visualizations

Experimental Workflow: Membrane Protein Extraction and Purification

experimental_workflow cluster_cell_lysis Cell Lysis & Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification start Cell Pellet lysis Cell Lysis (Sonication/French Press) start->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 ultracentrifuge Ultracentrifugation (Isolate Membranes) centrifuge1->ultracentrifuge membrane_pellet Membrane Pellet ultracentrifuge->membrane_pellet add_detergent Add this compound in Buffer membrane_pellet->add_detergent incubation Incubation (4°C) add_detergent->incubation ultracentrifuge2 Ultracentrifugation (Pellet Insoluble Material) incubation->ultracentrifuge2 solubilized_protein Solubilized Protein ultracentrifuge2->solubilized_protein affinity_chrom Affinity Chromatography (e.g., Ni-NTA) solubilized_protein->affinity_chrom sec Size Exclusion Chromatography (Buffer Exchange) affinity_chrom->sec pure_protein Pure, Stable Protein sec->pure_protein

Caption: Workflow for membrane protein extraction and purification.

Signaling Pathway: GPCR Activation and Downstream Signaling

GPCR_signaling cluster_membrane Cell Membrane GPCR GPCR (Solubilized in This compound for study) G_protein G-Protein (αβγ) GPCR->G_protein GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A representative GPCR signaling cascade.

Conclusion

This compound is a valuable non-ionic detergent for the study of membrane proteins, offering mild solubilization and stabilization properties. While direct comparative data across a range of buffer systems is not extensively documented, its characteristics as a short-chain alkyl glycoside suggest it is a versatile tool for researchers. The choice of detergent will always be protein-dependent, and empirical testing using standardized protocols is essential for success. This guide provides a foundational framework for researchers to begin their evaluation of this compound and other detergents in their specific experimental contexts.

References

Safety Operating Guide

Navigating the Disposal of N-Hexyl-D-gluconamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of N-Hexyl-D-gluconamide, a carbohydrate-based amphiphile. While specific regulations may vary by institution and location, the following outlines general best practices based on available safety information for similar compounds and general chemical waste guidelines.

Immediate Safety Considerations

Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) office.[1] Improper disposal of chemical waste can lead to significant penalties and, more importantly, pose risks to human health and the environment.[2]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[3]

Step-by-Step Disposal Procedures

Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach aligned with general laboratory chemical waste procedures is recommended.

  • Waste Identification and Classification: Treat this compound as a chemical waste product. Unless explicitly confirmed as non-hazardous by your EHS office, all laboratory chemical waste should be considered hazardous.[5]

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container.[6][7] Plastic containers are often preferred for solid chemical waste.[2]

    • The container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[6][8] If it is a mixture, all components must be listed.[8]

    • Keep the waste container securely closed at all times, except when adding waste.[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][8]

    • Segregate the waste from incompatible materials.[7][8] this compound should be kept away from strong oxidizing agents.[4]

  • Disposal Request:

    • Do not dispose of this compound down the drain or in the regular trash.[1][2]

    • Contact your institution's EHS office to arrange for a chemical waste pickup.[1][2] Follow their specific procedures for requesting a collection.

Summary of Disposal Considerations

ParameterGuidelineRationale
Waste Classification Treat as hazardous chemical waste.[5]In the absence of specific data, a cautious approach is necessary to ensure safety and compliance.
Container Type Tightly sealed, compatible container (plastic preferred).[2][7]To prevent leaks and reactions with the container material.
Labeling "Hazardous Waste" with the full chemical name.[6][8]For proper identification, handling, and disposal by EHS personnel.
Storage Location Designated Satellite Accumulation Area (SAA).[2][8]To ensure proper containment and segregation from other chemicals.
Disposal Method Collection by the institution's EHS office.[1][2]To ensure disposal in a licensed and environmentally sound manner.
Prohibited Disposal Do not dispose of in sinks or regular trash.[1][2]To prevent environmental contamination and harm to public health.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste, including substances like this compound.

A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Determine Waste Classification (Hazardous vs. Non-Hazardous) B->C D Select Appropriate Waste Container C->D E Label Container Clearly (Chemical Name, Hazard) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials F->G H Request Waste Pickup from EHS G->H I EHS Collects and Disposes of Waste Compliantly H->I

Figure 1. A generalized workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling N-Hexyl-D-gluconamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, and logistical information for the handling and disposal of N-Hexyl-D-gluconamide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn. For significant exposure risk, chemical-resistant coveralls are recommended.Confirm glove compatibility with the vendor.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved air-purifying respirator may be necessary.NIOSH-approved respirators[4]
Foot Protection Closed-toe shoes. Chemical-resistant boots may be necessary where splashing is a risk.General laboratory safety standards

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or aerosols.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Pre-Handling Procedure:

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment (spatulas, weighing paper, containers) is clean and readily available.

3. Handling Procedure:

  • Avoid all personal contact with the substance, including inhalation.[5]

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid, minimize the creation of dust.[5]

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

4. Spill Response:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, use dry clean-up procedures to avoid generating dust.[5]

  • Sweep up the spilled solid and place it in a suitable, labeled container for waste disposal.[1]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For large spills, evacuate the area and contact emergency responders.[5]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[5]

1. Waste Collection:

  • Collect all waste this compound and any contaminated materials (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled waste container.

  • Do not mix with other waste streams unless explicitly permitted.

2. Container Labeling:

  • The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

4. Final Disposal:

  • Arrange for disposal through a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G start Start: Prepare for Handling This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe handling Handling in Ventilated Area (e.g., Fume Hood) ppe->handling weighing Weighing and Transfer: - Minimize Dust Formation handling->weighing dissolving Solution Preparation: - Add Solid to Solvent Slowly weighing->dissolving spill Spill Occurs? dissolving->spill spill_response Spill Response: - Alert Others - Use Dry Clean-up - Collect in Labeled Container spill->spill_response Yes cleanup Post-Handling Cleanup: - Decontaminate Work Area - Wash Hands Thoroughly spill->cleanup No spill_response->cleanup disposal Waste Disposal: - Collect in Labeled Container - Store in Designated Area - Dispose via Licensed Vendor cleanup->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hexyl-D-gluconamide
Reactant of Route 2
Reactant of Route 2
N-Hexyl-D-gluconamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.